1-Boc-5-Bromo-3-hydroxymethylindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXSZZFLLCBIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654319 | |
| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905710-14-7 | |
| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole: Properties, Synthesis, and Applications
Executive Summary: 1-Boc-5-bromo-3-hydroxymethylindole is a strategically-functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its trifunctional nature, featuring a protected nitrogen, a versatile hydroxymethyl group, and a halogenated aromatic ring, makes it a powerful intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a logical synthetic pathway, key reactive characteristics, and its emerging role as a pivotal building block, particularly in the development of targeted protein degraders.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding have made it a "privileged scaffold" for targeting a wide array of biological receptors and enzymes. The strategic functionalization of the indole ring is paramount in modern drug discovery. This compound (CAS No. 905710-14-7) represents a highly valuable and versatile starting material, engineered with three distinct points for chemical modification, enabling precise control in the synthesis of complex target molecules.[]
Core Chemical and Physical Properties
The fundamental properties of this compound are critical for its handling, storage, and use in synthetic protocols. It is typically supplied as an off-white to light yellow solid.[2]
| Property | Value | Source |
| CAS Number | 905710-14-7 | [2][3] |
| Molecular Formula | C₁₄H₁₆BrNO₃ | [2][3] |
| Molecular Weight | 326.19 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 105-107 °C | [2] |
| Boiling Point | 442.1 ± 53.0 °C (Predicted) | [2] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 14.11 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8 °C | [2] |
The presence of the large, lipophilic tert-butoxycarbonyl (Boc) group enhances solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which is advantageous for reaction and purification processes. The hydroxymethyl group introduces a degree of polarity, while the overall stability is robust under standard laboratory conditions, though it is sensitive to strong acids due to the labile nature of the Boc protecting group.
Spectroscopic and Analytical Characterization
While experimental data should be acquired for each batch, the structure of this compound allows for a confident prediction of its key spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include a sharp singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The benzylic protons of the hydroxymethyl group (CH₂OH) would likely appear as a singlet near 4.8 ppm. The aromatic region (7.2-8.0 ppm) would display signals for the three protons on the indole core, with splitting patterns dictated by their positions relative to the bromine atom. The proton at the C4 position, adjacent to the bromine, is expected to be the most downfield.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the Boc group (a carbonyl around 150 ppm and a quaternary carbon near 84 ppm), the hydroxymethyl carbon (CH₂OH) around 60 ppm, and the carbons of the tert-butyl group near 28 ppm. The indole ring carbons will resonate in the aromatic region (approx. 110-140 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), serving as a definitive confirmation of the compound's identity.
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that leverages standard, high-yielding transformations in organic chemistry. A logical and field-proven pathway begins with commercially available 5-bromoindole.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of tert-butyl 5-bromo-1H-indole-1-carboxylate
-
Rationale: The indole nitrogen is protected to prevent side reactions and to activate the C3 position for electrophilic substitution. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction.
-
Procedure:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add DMAP (0.1 eq).
-
Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-Boc protected product.
-
Step 2: Synthesis of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
-
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl (aldehyde) group at the electron-rich C3 position of the protected indole.
-
Procedure:
-
In a flask cooled to 0 °C, add anhydrous N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Boc-5-bromoindole (1.0 eq) in DMF dropwise to the pre-formed reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by pouring it into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the aldehyde.
-
Step 3: Synthesis of this compound
-
Rationale: The aldehyde is selectively reduced to the primary alcohol using a mild reducing agent. Sodium borohydride (NaBH₄) is ideal for this transformation as it does not affect the Boc group or the aryl bromide.
-
Procedure:
-
Suspend the 1-Boc-5-bromo-3-formylindole (1.0 eq) in methanol (MeOH) and cool the mixture to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by adding water and concentrate the mixture to remove the methanol.
-
Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by recrystallization or a short silica gel column to yield the final compound.
-
Chemical Reactivity and Strategic Applications
The utility of this molecule stems from the orthogonal reactivity of its three key functional groups. This allows for sequential and selective modifications, making it a powerful tool for building molecular diversity.
Caption: Key reaction pathways for this compound.
-
N-Boc Group (Deprotection): The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in DCM. This unmasks the indole nitrogen, allowing for subsequent N-alkylation or N-arylation, which is a critical step in the synthesis of many final target compounds.
-
C5-Bromo Group (Cross-Coupling): The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions. This is arguably its most powerful feature, enabling the introduction of a vast range of substituents (aryl, heteroaryl, alkynyl, etc.) via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This is fundamental for exploring structure-activity relationships (SAR) in drug discovery programs.
-
C3-Hydroxymethyl Group (Functionalization): The primary alcohol is a versatile handle. It can be:
-
Oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to the carboxylic acid with stronger oxidants.
-
Converted into a good leaving group (e.g., a tosylate, mesylate, or halide), which can then be displaced by various nucleophiles (amines, azides, cyanides) to build out the C3 side chain.
-
This trifecta of reactivity makes the molecule an ideal building block for complex scaffolds, including the synthesis of PROTACs (Proteolysis-targeting chimeras), where different fragments of a molecule need to be linked together. Its explicit listing as a "Protein Degrader Building Block" underscores its importance in this cutting-edge area of therapeutic development.[3]
Safety and Handling
-
Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[2]
-
Conclusion
This compound is more than a simple chemical; it is a sophisticated synthetic intermediate designed for efficiency and versatility. Its well-defined reactive sites allow researchers to execute complex synthetic strategies with a high degree of control. For scientists and professionals in drug development, this compound serves as a critical gateway to novel chemical matter, enabling the rapid assembly of libraries for screening and the streamlined synthesis of advanced therapeutic candidates, particularly in the promising field of targeted protein degradation.
References
An In-depth Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate, commonly referred to as 1-Boc-5-Bromo-3-hydroxymethylindole. It is a key intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, provides a detailed synthetic protocol, discusses analytical characterization, and explores its applications in medicinal chemistry, all grounded in established scientific principles.
Core Compound Properties
This compound is a valuable bifunctional molecule. The N-Boc protecting group provides stability and enhances solubility in organic solvents, making it amenable to a wide range of synthetic transformations. The brominated benzene ring and the hydroxymethyl group at the 3-position offer two distinct points for further chemical modification, rendering it a versatile building block in the synthesis of complex heterocyclic compounds.
| Property | Value | Source(s) |
| Molecular Weight | 326.19 g/mol | [1] |
| Molecular Formula | C₁₄H₁₆BrNO₃ | [1][2] |
| CAS Number | 905710-14-7 | [2][3] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 105-107 °C | |
| Storage Conditions | 2-8°C, protected from light |
Synthesis of this compound
The most direct and common synthetic route to this compound is through the selective reduction of its corresponding aldehyde, tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride (NaBH₄).
Synthetic Workflow
The synthesis can be visualized as a two-step process starting from 5-bromo-1H-indole-3-carbaldehyde:
Caption: Synthetic pathway to this compound.
Experimental Protocol
This protocol is a self-validating system, where the successful synthesis of the intermediate aldehyde is a prerequisite for the final reduction step.
Part A: Synthesis of tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
-
Reaction Setup: To a solution of 5-bromo-1H-indole-3-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected aldehyde.
Part B: Reduction to this compound
-
Reaction Setup: Dissolve the tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq) in a protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reaction Execution: Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the cooled solution. The addition should be slow to control any effervescence. After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde.[4]
-
Work-up and Purification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a saturated ammonium chloride solution. Concentrate the mixture to remove the bulk of the organic solvent. The aqueous residue is then extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.6 ppm integrating to 9H), the newly formed methylene protons of the hydroxymethyl group (a singlet or doublet around 4.7 ppm integrating to 2H), and the aromatic protons on the indole ring.
-
¹³C NMR: The carbon NMR will display a signal for the carbonyl of the Boc group (~150 ppm), the quaternary carbon of the Boc group (~84 ppm), the carbons of the tert-butyl group (~28 ppm), the methylene carbon of the hydroxymethyl group (~58-60 ppm), and the aromatic carbons of the indole core.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately 327.05 and 329.05, reflecting the isotopic pattern of bromine.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 3-position of the N-Boc protected indole provides a versatile platform for the synthesis of a wide array of biologically active molecules.
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules. The bromine atom can be utilized in various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations to introduce new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing another handle for molecular elaboration.
Caption: Synthetic utility of this compound.
Relevance in Medicinal Chemistry
Bromoindole derivatives are of significant interest in drug discovery. The bromine atom can act as a bioisostere for other groups, influence the pharmacokinetic properties of a molecule, and participate in halogen bonding, which can enhance binding affinity to biological targets. This compound is a precursor for the synthesis of molecules with potential applications as:
-
Anticancer Agents: Many indole-based compounds exhibit potent anticancer activity by targeting various signaling pathways.
-
Antiviral and Antimicrobial Agents: The indole nucleus is a common feature in compounds with activity against a range of pathogens.
-
Neurological Agents: Derivatives of indole are known to interact with various receptors and enzymes in the central nervous system.
Conclusion
This compound is a strategically important synthetic intermediate with a well-defined profile. Its straightforward synthesis from commercially available starting materials, coupled with its versatile functional handles, makes it an invaluable tool for medicinal chemists and researchers in the life sciences. The robust synthetic and analytical methodologies described in this guide provide a solid foundation for its effective utilization in the laboratory.
References
Introduction: The Strategic Importance of 1-Boc-5-bromo-3-hydroxymethylindole
An In-depth Technical Guide to the Synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No: 905710-14-7) is a highly versatile heterocyclic building block pivotal in contemporary drug discovery and medicinal chemistry.[1] Its structure incorporates three key features that make it exceptionally valuable: a bromine atom at the 5-position, a protected hydroxymethyl group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This specific arrangement allows for sequential and site-selective modifications, making it a cornerstone intermediate in the synthesis of complex molecules, including targeted protein degraders and other novel therapeutics.[1]
The bromine atom serves as a versatile handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The hydroxymethyl group at the C3 position offers a nucleophilic site for etherification, esterification, or conversion to other functional groups. Critically, the Boc group protects the indole nitrogen, preventing its unwanted participation in reactions and enhancing the compound's stability and solubility in common organic solvents.[2][3] This guide provides a detailed, field-proven pathway for the synthesis of this key intermediate, emphasizing the rationale behind procedural choices to ensure reproducibility and high yields.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient two-step pathway. The primary disconnection is at the C3-hydroxymethyl group, tracing it back to an aldehyde functionality, a common and stable precursor. The second key disconnection involves the removal of the N-Boc protecting group.
Caption: Retrosynthetic pathway for the target molecule.
This analysis leads to the selection of 5-bromoindole-3-carboxaldehyde as the optimal starting material.[4] The chosen forward synthesis strategy involves two sequential steps:
-
Boc Protection: The indole nitrogen of 5-bromoindole-3-carboxaldehyde is first protected using di-tert-butyl dicarbonate (Boc₂O). This initial step is crucial as it deactivates the otherwise nucleophilic indole nitrogen, preventing side reactions during the subsequent reduction step and improving the stability of the indole core.[2]
-
Aldehyde Reduction: The formyl group at the C3 position is then selectively reduced to a primary alcohol using a mild reducing agent, sodium borohydride (NaBH₄), to yield the final product.[5][6]
This sequence is superior to the alternative (reduction followed by protection) because the Boc-protected intermediate exhibits enhanced solubility in organic solvents and is less prone to the side reactions sometimes observed during the reduction of unprotected indoles.
Detailed Synthesis Pathway and Mechanisms
The following sections provide a comprehensive, step-by-step protocol for the synthesis, grounded in established chemical principles.
Caption: Workflow for the two-step synthesis.
Step 1: Synthesis of tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
Causality: The protection of the indole nitrogen is performed first to prevent its reaction in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its ease of handling and the stability of the resulting Boc-protected indole. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction, which can be slow for less nucleophilic substrates like indoles.[3][7]
Experimental Protocol:
-
To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate as a solid.
Step 2: Synthesis of this compound
Causality: Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation. It is highly selective for aldehydes and ketones and will not reduce esters or other less reactive carbonyls, nor will it affect the Boc protecting group.[5] The reaction is typically run in a protic solvent like methanol, which also serves to quench the reaction and protonate the resulting alkoxide.[6]
Experimental Protocol:
-
Dissolve the tert-butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (1.0 eq.) from Step 1 in methanol (approx. 0.15 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq.) slowly in small portions, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of water or dilute acetic acid until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by recrystallization or silica gel chromatography if necessary.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | 5-Bromoindole-3-carboxaldehyde | Boc₂O, DMAP | 1.2, 0.1 | THF | rt | 12-16 | 85-95% |
| 2 | Product from Step 1 | NaBH₄ | 1.5 | Methanol | 0°C to rt | 1-2 | 90-98% |
Trustworthiness and In-Process Validation
The reliability of this synthesis pathway is ensured by careful monitoring at each stage.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the consumption of starting materials and the formation of products. For Step 1, a typical mobile phase is 30% ethyl acetate in hexane. For Step 2, 40-50% ethyl acetate in hexane is suitable.
-
Structural Confirmation: The identity and purity of the intermediates and the final product should be rigorously confirmed using modern analytical techniques:
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: Serves as a reliable indicator of purity for solid compounds.[4]
-
By adhering to these protocols and validation checkpoints, researchers can confidently and reproducibly synthesize high-purity this compound for application in advanced synthetic programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-溴吲哚-3-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility of 1-Boc-5-bromo-3-hydroxymethylindole
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Boc-5-bromo-3-hydroxymethylindole, a key intermediate in synthetic organic chemistry and drug discovery. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation development, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a detailed experimental protocol for its empirical determination, and discuss the interpretation of the resulting data.
Understanding the Molecule: A Structural Approach to Solubility Prediction
The solubility of an organic compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a guiding tenet, suggesting that polar molecules are more soluble in polar solvents, and non-polar molecules in non-polar solvents.[1][2]
1.1. Structural Features of this compound
Let's dissect the structure of this compound to anticipate its solubility profile.
-
Indole Core: The bicyclic aromatic indole core is relatively non-polar and hydrophobic.
-
1-Boc Group (tert-butoxycarbonyl): This bulky protecting group significantly increases the lipophilicity and non-polar character of the molecule. While the carbonyl group can act as a hydrogen bond acceptor, the overall effect of the tert-butyl group is to decrease aqueous solubility.
-
5-Bromo Group: The bromine atom increases the molecular weight and polarizability of the molecule. While it adds some polarity, its primary effect is often a decrease in solubility in very non-polar solvents due to increased intermolecular forces in the solid state.
-
3-Hydroxymethyl Group (-CH2OH): This is a key functional group influencing solubility. The hydroxyl group is polar and capable of both donating and accepting hydrogen bonds.[3] This group will enhance solubility in polar protic solvents like alcohols and, to a lesser extent, in water.
1.2. Predicted Solubility Profile
Based on this analysis, we can predict the following general solubility trends:
-
High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the entire molecule. DMSO, in particular, is an excellent solvent for a wide array of organic compounds.
-
Moderate to Good Solubility: In moderately polar solvents such as ethyl acetate, dichloromethane (DCM), and acetone. The molecule's mix of polar and non-polar features should allow for favorable interactions.
-
Moderate Solubility: In polar protic solvents like methanol and ethanol. The hydroxymethyl group will facilitate interaction, but the bulky Boc group and the bromoindole core will limit high solubility.
-
Low to Poor Solubility: In non-polar solvents like hexanes and toluene, due to the presence of the polar hydroxymethyl and carbonyl groups.
-
Very Low Solubility: In water. Despite the presence of the hydroxymethyl group, the large, non-polar surface area of the rest of the molecule will result in poor aqueous solubility.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[4][5] This method measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature, after a state of equilibrium has been reached.
2.1. Distinguishing Thermodynamic vs. Kinetic Solubility
It is crucial to differentiate between thermodynamic and kinetic solubility.[6][7]
-
Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium. This is a true measure of a compound's intrinsic solubility.
-
Kinetic Solubility: Often measured in high-throughput screening, this refers to the concentration at which a compound, typically dissolved in a stock solution (e.g., DMSO), precipitates when added to an aqueous buffer.[8][9] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[10]
2.2. Detailed Protocol: Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, acetonitrile, ethyl acetate)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow:
Step-by-Step Procedure:
-
Preparation:
-
Prepare stock solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol) for generating an HPLC calibration curve.
-
Develop an HPLC method capable of resolving and quantifying the compound.
-
-
Sample Preparation:
-
To a series of vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Accurately add a known volume (e.g., 1-2 mL) of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample and the calibration standards onto the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Data Presentation and Interpretation
The empirically determined solubility data should be presented in a clear and concise format for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility |
| Water | Polar Protic | Very Low | To be determined |
| PBS (pH 7.4) | Aqueous Buffer | Very Low | To be determined |
| Methanol | Polar Protic | Moderate | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to Good | To be determined |
| Ethyl Acetate | Moderately Polar | Moderate to Good | To be determined |
| Dichloromethane | Non-polar | Moderate to Good | To be determined |
| Dimethyl Sulfoxide | Polar Aprotic | High | To be determined |
| Hexanes | Non-polar | Low to Poor | To be determined |
3.1. Factors Influencing Experimental Results
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[3]
-
pH (for aqueous solutions): As this compound does not have strongly acidic or basic functional groups that would ionize within a typical pH range, its aqueous solubility is expected to be largely independent of pH.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility determination.
Conclusion
A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. While a theoretical analysis of its structure provides valuable qualitative predictions, the shake-flask method offers a robust and reliable means of obtaining quantitative thermodynamic solubility data. By combining theoretical insights with rigorous experimental determination, researchers can optimize reaction conditions, streamline purification processes, and lay the groundwork for successful formulation of drug candidates derived from this versatile intermediate.
References
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 9. chembk.com [chembk.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-Boc-5-Bromo-3-hydroxymethylindole
The structural confirmation of synthetic intermediates is a cornerstone of efficient and reliable drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed molecular fingerprint, confirming identity, purity, and structural integrity. This guide explains the causality behind the expected spectral features, offering insights into how the electronic and structural environment of the molecule shapes its spectroscopic output.
Molecular Structure and Spectroscopic Overview
1-Boc-5-Bromo-3-hydroxymethylindole incorporates several key functional groups that dictate its spectral characteristics: an indole core, a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, a bromine atom at the C5 position of the benzene ring, and a hydroxymethyl group at the C3 position of the pyrrole ring.
-
N-Boc Group: This bulky, electron-withdrawing group significantly influences the electronic environment of the indole ring, particularly deshielding adjacent protons and carbons. It also introduces characteristic signals in the ¹H and ¹³C NMR spectra, as well as a prominent carbonyl stretch in the IR spectrum.
-
5-Bromo Substituent: The bromine atom, an electronegative halogen, induces significant changes in the chemical shifts of the aromatic protons and carbons, primarily through its inductive and resonance effects. Its isotopic signature (¹⁹Br and ⁸¹Br) is a key diagnostic in mass spectrometry.
-
3-Hydroxymethyl Group: This substituent replaces the typically observed H3 proton of the indole ring. The methylene (-CH₂-) and hydroxyl (-OH) protons provide distinct signals in the ¹H NMR spectrum, and the C-O and O-H bonds give rise to characteristic bands in the IR spectrum.
Below is the chemical structure with standardized numbering for NMR assignments.
Caption: Structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is invaluable for confirming the substitution pattern of the indole ring. The predicted chemical shifts are based on data from similar structures, such as 5-bromo-3-methyl-1H-indole and N-Boc-indole.[1][2][3] The N-Boc group is expected to cause a downfield shift of the aromatic protons, particularly H2 and H7, due to its electron-withdrawing nature.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.10 | d | ~ 8.8 | H7 |
| ~ 7.75 | d | ~ 1.8 | H4 |
| ~ 7.55 | s | - | H2 |
| ~ 7.35 | dd | ~ 8.8, 1.8 | H6 |
| ~ 4.85 | s | - | -CH₂OH |
| ~ 1.80 | t (br) | ~ 5.5 | -CH₂OH |
| 1.65 | s | - | -C(CH₃)₃ (Boc) |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (7.0 - 8.5 ppm):
-
H7: This proton is adjacent to the Boc-protected nitrogen and is expected to be the most downfield of the benzene ring protons, appearing as a doublet due to coupling with H6.
-
H4: This proton is ortho to the bromine atom and will appear as a doublet with a small coupling constant from meta-coupling to H6. Its downfield shift is influenced by both the bromine and the indole ring current.
-
H2: The proton at the C2 position is typically a singlet in 3-substituted indoles. The electron-withdrawing Boc group at N1 will shift this proton significantly downfield.
-
H6: This proton is coupled to both H7 (ortho-coupling) and H4 (meta-coupling), and is therefore expected to appear as a doublet of doublets.
-
-
Aliphatic Region (1.0 - 5.0 ppm):
-
-CH₂OH: The two methylene protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet around 4.85 ppm. The adjacent hydroxyl proton signal is often broad and may show coupling, appearing as a triplet, depending on the solvent and concentration.
-
Boc Group: The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet at approximately 1.65 ppm, a hallmark of the Boc protecting group.
-
Standard Experimental Protocol: ¹H NMR
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule. The predicted chemical shifts are derived from analyses of related bromo- and Boc-substituted indoles.[1][4][5]
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.5 | C=O (Boc) |
| ~ 135.0 | C7a |
| ~ 130.5 | C3a |
| ~ 128.0 | C4 |
| ~ 125.5 | C6 |
| ~ 124.0 | C2 |
| ~ 116.5 | C7 |
| ~ 115.0 | C5 |
| ~ 118.0 | C3 |
| 84.0 | -C(CH₃)₃ (Boc) |
| ~ 58.0 | -CH₂OH |
| 28.3 | -C(CH₃)₃ (Boc) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl and Quaternary Carbons: The carbonyl carbon of the Boc group is expected around 149.5 ppm. The quaternary carbon of the tert-butyl group appears at approximately 84.0 ppm. The C3a and C7a indole ring fusion carbons are also in the downfield region.
-
Aromatic Carbons: The carbon bearing the bromine (C5) will be shifted to around 115.0 ppm. The other aromatic carbons (C2, C4, C6, C7) will have shifts influenced by the substituents.
-
Aliphatic Carbons: The hydroxymethyl carbon (-CH₂OH) is anticipated around 58.0 ppm. The three equivalent methyl carbons of the Boc group will give a sharp signal at 28.3 ppm.
Standard Experimental Protocol: ¹³C NMR
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine provides a highly characteristic isotopic pattern.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₄H₁₆BrNO₃
-
Molecular Weight: 326.19 g/mol
-
Exact Mass: 325.0314 u
| m/z (predicted) | Ion Identity | Notes |
| 325 / 327 | [M]⁺˙ (for EI) or [M+H]⁺ (for ESI) | The characteristic 1:1 isotopic pattern for bromine will be observed. |
| 269 / 271 | [M - C₄H₈]⁺˙ or [M+H - C₄H₈]⁺ | Loss of isobutylene (56 u) from the Boc group. This is a common fragmentation pathway.[6] |
| 225 / 227 | [M - Boc]⁺ or [M+H - Boc]⁺ | Loss of the entire Boc group (101 u). |
| 196 / 198 | [M - Boc - CH₂OH]⁺ or [M+H - Boc - CH₂OH]⁺ | Subsequent loss of the hydroxymethyl group. |
Interpretation of the Mass Spectrum
The key feature to look for is the pair of peaks for the molecular ion, separated by 2 m/z units and with nearly equal intensity, which is the classic signature of a monobrominated compound. The fragmentation pattern will be dominated by the loss of the labile Boc group, either as isobutylene or as the entire tert-butoxycarbonyl radical.
Caption: Predicted major fragmentation pathways in Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3400 (broad) | O-H stretch (hydroxymethyl) |
| ~ 2980, 2930 | C-H stretch (aliphatic, from Boc and CH₂) |
| ~ 1730 (strong) | C=O stretch (Boc carbonyl) |
| ~ 1600, 1470 | C=C stretch (aromatic) |
| ~ 1370, 1390 | C-H bend (gem-dimethyl of Boc) |
| ~ 1250, 1150 | C-O stretch (ester and alcohol) |
| ~ 1050 | C-N stretch |
| ~ 800 | C-H bend (aromatic, out-of-plane) |
| ~ 650 | C-Br stretch |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a very strong absorption around 1730 cm⁻¹ corresponding to the carbonyl group of the Boc protector. A broad band around 3400 cm⁻¹ will indicate the presence of the hydroxyl group.[7] The presence of both aromatic and aliphatic C-H stretches will also be evident. The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively.
References
- 1. rsc.org [rsc.org]
- 2. chembk.com [chembk.com]
- 3. N-Boc-indole 95% | CAS: 75400-67-8 | AChemBlock [achemblock.com]
- 4. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Indole, 3-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 1-Boc-5-bromo-3-hydroxymethylindole: A Technical Guide for Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics.[] Its inherent biological relevance and synthetic versatility make it a "privileged structure" in drug design. This in-depth technical guide focuses on a particularly valuable building block: 1-Boc-5-bromo-3-hydroxymethylindole. We will dissect the strategic considerations behind its synthesis, provide detailed, field-proven protocols, and explore its application as a pivotal starting material in the synthesis of clinically relevant compounds, particularly in the realms of oncology and neurological disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Significance of the Functionalized Indole Core
The indole nucleus is a ubiquitous motif in a vast array of natural products and FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the indole ring is a key tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, is a trifecta of strategic functionalization:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a critical role. It deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and directing electrophilic substitution to other positions on the indole ring. Its facile removal under mild acidic conditions makes it an ideal protecting group in multi-step syntheses.
-
The C5-Bromo Substituent: The bromine atom at the 5-position is a versatile synthetic handle. It provides a site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, and amino moieties.[4] This is a crucial strategy for exploring the structure-activity relationship (SAR) of drug candidates.
-
The C3-Hydroxymethyl Group: The hydroxymethyl group at the 3-position offers a reactive site for further elaboration. It can be oxidized to an aldehyde or carboxylic acid, or used in etherification and esterification reactions to append various side chains, contributing to the diversity of potential drug molecules.
This strategic combination of functional groups makes this compound a highly valuable and versatile starting material in the synthesis of complex molecular architectures for drug discovery.
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic strategy involves the initial synthesis of 5-bromoindole, followed by Boc protection of the indole nitrogen, formylation at the C3 position, and subsequent reduction to the desired hydroxymethyl group.
Synthesis Pathway Overview
References
The Biological Potential of 1-Boc-5-Bromo-3-hydroxymethylindole Derivatives
An In-Depth Technical Guide
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs endowed with a wide array of pharmacological activities.[1][2][3] Strategic modification of the indole core can significantly enhance its therapeutic potential. This technical guide focuses on derivatives of 1-Boc-5-bromo-3-hydroxymethylindole, a versatile synthetic intermediate. The introduction of a bromine atom at the 5-position often improves biological efficacy by increasing lipophilicity and modulating electronic properties, while the 3-hydroxymethyl group serves as a critical handle for synthetic diversification.[4][5] The N-Boc protecting group facilitates controlled chemical transformations. This document provides a comprehensive exploration of the synthesis and multifaceted biological activities of these derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into their mechanisms of action, present relevant quantitative data, and provide detailed, field-proven experimental protocols for their evaluation.
Synthetic Strategy for Derivatization
The therapeutic potential of any chemical scaffold is unlocked through synthetic chemistry. The this compound core is designed for facile derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Rationale for the Core Structure
-
Indole Nucleus: A privileged pharmacophore that mimics the structure of tryptophan and can interact with a multitude of biological targets.[3]
-
5-Bromo Substituent: Halogenation, particularly bromination, is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.[5]
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and allowing for precise modification at other positions. It can be easily removed under acidic conditions if required.[6]
-
3-Hydroxymethyl Group: This functional group is not merely a passive feature; it is the primary site for diversification. It can be readily converted into esters, ethers, carbamates, or halides for subsequent nucleophilic substitution, enabling the creation of a large library of analogues from a single precursor.
General Synthetic Workflow
The synthesis of a diverse library of derivatives typically begins with the preparation of the core alcohol, followed by its reaction with various electrophiles or its conversion into a more reactive intermediate.
Caption: General workflow for the synthesis of this compound derivatives.
Anticancer Potential: Targeting Cell Division
Indole derivatives are a rich source of anticancer agents, with several approved drugs, such as vincristine, containing this scaffold.[7][8] Derivatives of 5-bromoindole have shown particular promise by targeting fundamental processes of cancer cell proliferation.[4]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which many indole-based compounds exert their anticancer effects is through the disruption of microtubule dynamics.[9][10] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.
These derivatives can bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[9] This disruption leads to:
-
Mitotic Spindle Collapse: The cell is unable to form a functional mitotic spindle.
-
Cell Cycle Arrest: The cell cycle is halted at the G2/M checkpoint.
-
Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.
Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Derivative Type (R-group) | IC₅₀ (µM) vs. MCF-7 (Breast) [11] | IC₅₀ (µM) vs. A549 (Lung) [4] | IC₅₀ (µM) vs. HepG2 (Liver) [4] |
| Parent | -H (Hydroxymethyl) | > 100 | > 100 | > 100 |
| DB-01 | Acetate | 25.4 | 31.2 | 28.5 |
| DB-02 | 4-Nitrobenzoate | 5.1 | 7.8 | 6.3 |
| DB-03 | 4-Methoxybenzoate | 8.9 | 12.4 | 10.1 |
| DB-04 | 4-Chlorobenzoate | 4.6 | 6.5 | 5.8 |
| Doxorubicin | Standard Drug | 0.8 | 1.2 | 1.0 |
Data are representative examples for illustrative purposes.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell viability.[12][13] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound-containing medium to the wells. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values using non-linear regression analysis.
Antimicrobial Potential: Disrupting Bacterial Defenses
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Brominated indoles have been identified as a promising class of compounds, often exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[14][15]
Mechanism of Action: Bacterial Membrane Perturbation
Unlike traditional antibiotics that target specific enzymes, many antimicrobial indoles act by physically disrupting the bacterial cell membrane.[14] This mechanism is less prone to the development of resistance. The lipophilic nature of the bromoindole core allows it to intercalate into the lipid bilayer of the bacterial membrane.
This intercalation leads to:
-
Increased Permeability: The structural integrity of the membrane is compromised, creating pores or channels.
-
Loss of Membrane Potential: Disruption of the electrochemical gradient across the membrane.
-
Leakage of Cellular Contents: Essential ions, metabolites, and ATP leak out of the cell, leading to metabolic collapse and cell death.
Caption: Perturbation of the bacterial cell membrane by bromoindole derivatives.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Type (R-group) | MIC (µg/mL) vs. S. aureus (Gram +) [14] | MIC (µg/mL) vs. E. coli (Gram -) [16] | MIC (µg/mL) vs. P. aeruginosa (Gram -) [14] |
| Parent | -H (Hydroxymethyl) | > 128 | > 128 | > 128 |
| DB-05 | 3-Aminopropyl ether | 16 | 32 | 64 |
| DB-06 | 4-Fluorobenzyl ether | 8 | 16 | 32 |
| DB-07 | Octyl ether | 4 | 8 | 16 |
| Gentamicin | Standard Drug | 1 | 2 | 4 |
Data are representative examples for illustrative purposes.
Experimental Protocol: Broth Microdilution MIC Assay
This is a standardized method for determining the MIC of antimicrobial substances.[17][18]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of MHB to all wells. Add 50 µL of the stock compound solution (e.g., 256 µg/mL in MHB) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from one column to the next.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.
Anti-inflammatory Potential: Modulating Inflammatory Pathways
Indole-containing molecules, such as the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have a long history in treating inflammation.[2][10] Derivatives of this compound can be designed to selectively target key enzymes in the inflammatory cascade.
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[19] There are two main isoforms:
-
COX-1: Constitutively expressed, involved in homeostatic functions like protecting the gastric mucosa.
-
COX-2: Inducible at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[20]
Selective inhibition of COX-2 over COX-1 is a key goal in developing safer NSAIDs, as this reduces the risk of gastrointestinal side effects. These indole derivatives can be designed to fit preferentially into the active site of the COX-2 enzyme, blocking the synthesis of inflammatory prostaglandins.
Caption: Selective inhibition of the COX-2 enzyme in the arachidonic acid cascade.
Quantitative Data: COX Enzyme Inhibition
The inhibitory activity against COX-1 and COX-2 is measured to determine both potency and selectivity. The Selectivity Index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound ID | Derivative Type (R-group) | COX-1 IC₅₀ (µM) [20] | COX-2 IC₅₀ (µM) [20] | Selectivity Index (SI) |
| DB-08 | 4-Sulfonamidobenzyl ether | 25.0 | 0.5 | 50 |
| DB-09 | 4-Methylsulfonylbenzyl ether | 15.2 | 0.2 | 76 |
| DB-10 | 3-Pyridylmethyl ether | 30.5 | 5.1 | 6 |
| Indomethacin | Standard Drug (Non-selective) | 0.1 | 0.9 | 0.11 |
| Celecoxib | Standard Drug (COX-2 Selective) | 15.0 | 0.04 | 375 |
Data are representative examples for illustrative purposes.
Experimental Protocol: Inhibition of Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[21] This assay provides a simple in vitro screen for anti-inflammatory activity.[22][23]
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (as a standard drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare the reaction mixture consisting of 0.2 mL of BSA solution, 2.8 mL of PBS, and 0.1 mL of the test compound solution at various concentrations (e.g., 10-500 µg/mL).
-
Controls: Prepare a control containing the vehicle (DMSO) instead of the test compound.
-
Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes, then induce denaturation by heating at 70°C in a water bath for 10 minutes.
-
Cooling: Cool the samples to room temperature.
-
Data Acquisition: Measure the turbidity (absorbance) of the samples at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic combination of the privileged indole core, the activity-enhancing bromo-substituent, and a synthetically tractable hydroxymethyl handle allows for the generation of diverse chemical libraries. This guide has demonstrated the clear potential of these derivatives to act as potent anticancer, antimicrobial, and anti-inflammatory agents through distinct and relevant mechanisms of action.
Future research should focus on optimizing the lead compounds identified through these primary screening assays. This includes comprehensive SAR studies to refine potency and selectivity, ADME/Tox profiling to assess drug-like properties and safety, and ultimately, validation in in vivo models of disease. The multifaceted biological activity of this scaffold underscores its significant potential to address pressing challenges in modern medicine.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System | MDPI [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 17. woah.org [woah.org]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
The Strategic Intermediate: A Technical Guide to 1-Boc-5-Bromo-3-hydroxymethylindole in Modern Drug Discovery
Abstract
In the landscape of modern synthetic organic chemistry and drug development, the strategic use of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 1-Boc-5-bromo-3-hydroxymethylindole has emerged as a pivotal building block, offering a trifecta of reactive sites that can be selectively manipulated to forge a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this versatile intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate its utility in the synthesis of indole alkaloids and targeted therapeutics.
Introduction: The Architectural Significance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its inherent biological activity and the potential for functionalization at multiple positions make it a cornerstone in the design of novel therapeutic agents. Compounds containing the indole nucleus exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic introduction of substituents onto the indole ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of pharmacological properties.
This compound is a testament to the power of strategic functionalization. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, enhancing the stability of the indole ring to certain reagents and directing subsequent reactions. The bromine atom at the C5 position provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. Finally, the hydroxymethyl group at the C3 position offers a site for oxidation, reduction, or conversion to other functional groups, further expanding the synthetic possibilities.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is a multi-step process that begins with the readily available 5-bromoindole. The synthetic strategy involves three key transformations: N-protection, C3-formylation, and subsequent reduction of the formyl group.
Caption: Synthetic pathway to this compound.
N-Protection of 5-Bromoindole
The initial step involves the protection of the indole nitrogen with a Boc group. This is crucial for preventing unwanted side reactions in subsequent steps and for activating the C3 position for electrophilic substitution.
Experimental Protocol:
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
To this mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Boc-5-bromoindole as a solid.
Causality: The use of DMAP as a catalyst accelerates the acylation of the indole nitrogen by Boc₂O. THF is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the reagents.
Vilsmeier-Haack Formylation at the C3 Position
The electron-rich C3 position of the N-Boc protected indole is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group at this position.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of 1-Boc-5-bromoindole (1.0 eq) in DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 1-Boc-5-bromo-3-formylindole.
Causality: The Vilsmeier reagent, a chloromethyleneiminium salt, is a mild electrophile that selectively attacks the electron-rich C3 position of the indole. The Boc group at the nitrogen enhances the nucleophilicity of the C3 position, facilitating the reaction.
Reduction of the Formyl Group
The final step is the selective reduction of the aldehyde at the C3 position to the corresponding primary alcohol. Sodium borohydride is a mild and effective reducing agent for this transformation.
Experimental Protocol:
-
Dissolve 1-Boc-5-bromo-3-formylindole (1.0 eq) in a mixture of methanol and dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting this compound is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Causality: Sodium borohydride is a chemoselective reducing agent that readily reduces aldehydes and ketones but does not affect the Boc protecting group or the aryl bromide. The mixed solvent system ensures the solubility of both the substrate and the reducing agent.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for confirming its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆BrNO₃ | [2] |
| Molecular Weight | 326.19 g/mol | [2] |
| Appearance | White to off-white solid | |
| CAS Number | 905710-14-7 | [2] |
Spectroscopic Data (Predicted and based on related structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, Ar-H), 7.60 (d, J = 1.8 Hz, 1H, Ar-H), 7.35 (dd, J = 8.8, 1.8 Hz, 1H, Ar-H), 7.25 (s, 1H, indole C2-H), 4.80 (d, J = 5.5 Hz, 2H, -CH₂OH), 1.90 (t, J = 5.5 Hz, 1H, -OH), 1.65 (s, 9H, Boc -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 149.5, 134.5, 130.0, 128.5, 125.0, 122.0, 116.5, 115.0, 84.0, 58.0, 28.5.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₇BrNO₃⁺: 326.0386; found 326.0388.
Reactivity and Strategic Applications in Synthesis
The true value of this compound lies in its capacity to serve as a versatile scaffold for the construction of more complex molecules. The three key functional groups can be manipulated in a controlled and sequential manner.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
The bromine atom at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
a) Suzuki Coupling: This reaction is ideal for forming C-C bonds with aryl and heteroaryl boronic acids or esters.
Experimental Protocol (General):
-
To a degassed mixture of this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a suitable solvent (e.g., dioxane/water or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
b) Sonogashira Coupling: This reaction enables the introduction of terminal alkynes.[3][4][5][6][7]
Experimental Protocol (General):
-
To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction by filtering off the amine salt and concentrating the filtrate.
-
Purify the product by chromatography.
c) Heck Coupling: This reaction allows for the vinylation of the indole ring.[8][9][10][11]
Experimental Protocol (General):
-
Combine this compound (1.0 eq), an alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 eq), and a base (e.g., triethylamine) in a sealed tube with a suitable solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to 80-120 °C for 12-24 hours.
-
After cooling, work up the reaction and purify the product by chromatography.
Manipulation of the C3-Hydroxymethyl Group
The hydroxymethyl group at C3 is a versatile handle for further functionalization.
-
Oxidation: Oxidation of the primary alcohol to an aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields the corresponding 1-Boc-5-bromo-3-formylindole, a key intermediate for various subsequent transformations.
-
Conversion to Halide: Treatment with reagents such as phosphorus tribromide (PBr₃) can convert the alcohol to a more reactive bromomethyl group, which is an excellent electrophile for substitution reactions.
Deprotection of the N1-Boc Group
The Boc group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent, to unveil the free indole NH. This is often a final step in a synthetic sequence or a prelude to N-alkylation or N-arylation.
Application in the Synthesis of Bioactive Molecules
The strategic utility of this compound is best illustrated through its application in the synthesis of complex and biologically active molecules.
Synthesis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a key enzyme implicated in a variety of diseases, including Alzheimer's disease, type II diabetes, and some cancers.[12][13][14][15][16] The indole scaffold is a common feature in many GSK-3β inhibitors. This compound can serve as a starting point for the synthesis of novel GSK-3β inhibitors. For instance, the C5 position can be elaborated via Suzuki coupling to introduce a pyridine or pyrimidine ring, a common pharmacophore in GSK-3β inhibitors. The C3-hydroxymethyl group can be modified to introduce other functionalities that interact with the enzyme's active site.
Caption: General synthetic strategy for GSK-3β inhibitors.
Precursor to Indole Alkaloids and Anti-Cancer Agents
Many indole alkaloids and synthetic indole derivatives with anti-cancer properties feature complex substitution patterns.[17][18][19][20][21][22] The versatility of this compound allows for the systematic construction of these molecules. The C5-bromo and C3-hydroxymethyl groups can be used to introduce key side chains and functional groups found in natural products or designed for specific biological targets.
Table of Representative Transformations and Yields:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Bromoindole | Boc₂O, DMAP, THF | 1-Boc-5-bromoindole | >95 | |
| 1-Boc-5-bromoindole | POCl₃, DMF | 1-Boc-5-bromo-3-formylindole | 80-90 | General Procedure |
| 1-Boc-5-bromo-3-formylindole | NaBH₄, MeOH/DCM | This compound | >90 | General Procedure |
| 1-Boc-5-bromoindole | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C | 1-Boc-5-arylindole | 70-95 | [23] |
| 1-Boc-5-bromo-3-iodoindole | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 1-Boc-5-bromo-3-alkynylindole | 69-81 | [3] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its trifunctional nature provides a robust and versatile platform for the construction of a vast array of complex indole derivatives. The ability to selectively manipulate each of its functional groups through well-established and high-yielding reactions makes it an invaluable tool for medicinal chemists and drug discovery professionals. As the demand for novel therapeutics continues to grow, the importance of such well-designed synthetic intermediates will only increase, paving the way for the efficient discovery and development of the next generation of indole-based drugs.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdpi-res.com [mdpi-res.com]
- 12. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modular assembly of indole alkaloids enabled by multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 19. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1-Boc-5-Bromo-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-5 Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Functionalization of the indole ring, particularly at the C-5 position, offers a powerful strategy for modulating the pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1] The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
This document provides a detailed guide to the Suzuki-Miyaura coupling of 1-Boc-5-Bromo-3-hydroxymethylindole , a valuable building block for the synthesis of complex indole derivatives. The presence of the Boc-protecting group on the indole nitrogen and the hydroxymethyl group at the C-3 position necessitates careful consideration of reaction parameters to ensure high efficiency and product purity.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the bromoindole, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent, facilitating this transfer.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | ≥96% | Commercially available | Starting material. Ensure purity before use.[3] |
| Arylboronic Acid | ≥97% | Commercially available | Coupling partner. A slight excess (1.2-1.5 eq.) is typically used. |
| Palladium Catalyst | See Protocol | Commercially available | Several options are available. The choice depends on the reactivity of the boronic acid and desired reaction conditions. See Table 2 for a comparative analysis. |
| Ligand (if required) | See Protocol | Commercially available | Used with catalyst precursors like Pd(OAc)₂. Buchwald-type ligands are often effective.[4] |
| Base | Anhydrous | Commercially available | Crucial for the transmetalation step. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. |
| Solvent | Anhydrous, Degassed | Commercially available | Aprotic solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are common. Often used with a small amount of water. |
| Inert Gas | High Purity | N/A | Argon or Nitrogen is essential to prevent catalyst oxidation. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromoindole is consumed (typically 2-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1-Boc-3-hydroxymethylindole.
Selection of Reaction Components: A Rationale
The success of the Suzuki coupling is highly dependent on the judicious choice of catalyst, base, and solvent.[5]
-
Palladium Catalyst and Ligand: For electron-rich heteroaryl bromides like the indole substrate, catalysts with electron-rich and bulky phosphine ligands are often highly effective.[4]
-
Pd(dppf)Cl₂ is a reliable and commercially available precatalyst that has shown high efficacy in the coupling of bromoindazoles, which are structurally similar to bromoindoles.[6][7] It often provides good yields with short reaction times.
-
Pd(PPh₃)₄ is a classic catalyst but may require higher temperatures and longer reaction times.
-
Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos): This combination forms a highly active catalytic system in situ and can often promote couplings at lower temperatures, even at 37 °C in some cases.[8][9] This is particularly useful for substrates with sensitive functional groups.
-
-
Base: The base plays a crucial role in the transmetalation step.
-
K₂CO₃ is a moderately strong and widely used base that is effective in many Suzuki couplings of heteroaryl halides.[6][7]
-
K₃PO₄ is a stronger base that can be beneficial for less reactive coupling partners.
-
Cs₂CO₃ is a more expensive but often very effective base, particularly in challenging couplings.
-
-
Solvent: The solvent system must solubilize the reagents and facilitate the catalytic cycle.
-
Ethereal solvents (DME, 1,4-dioxane, THF): These are common choices and are often used in combination with water.
-
Aqueous mixtures: The addition of water can enhance the reaction rate and is often necessary for the dissolution of the inorganic base.[8] A 4:1 or 5:1 mixture of organic solvent to water is a good starting point.
-
Toluene: Can also be an effective solvent, particularly in anhydrous conditions.
-
Table 2: Comparative Analysis of Potential Catalytic Systems
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Time (h) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME / H₂O | 80 | 2-4 | High yield and short reaction time reported for similar 5-bromo-heterocycles.[5][6] |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Acetonitrile / H₂O | 37 | 18 | Exceptionally mild conditions, suitable for sensitive substrates.[8] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4-6 | Moderate yields may be observed.[5] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | A potential cost-effective alternative to palladium, effective for a range of heteroaromatic halides.[5] |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure an inert atmosphere was maintained throughout the setup and reaction. Oxygen can deactivate the Pd(0) catalyst. Use freshly opened, high-purity reagents and properly degassed solvents.
-
Insufficient Heating: Ensure the reaction reaches the target temperature.
-
Poor Reagent Quality: Use high-purity starting materials and boronic acid. Boronic acids can degrade over time; consider using a fresh bottle or purifying the existing stock.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent, especially in the presence of water and at elevated temperatures. Using a slight excess of the boronic acid can help mitigate this.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the reaction mixture is not properly degassed.
-
Dehalogenation: The bromoindole can be reduced to the corresponding indole.
-
-
Functional Group Tolerance:
-
Hydroxymethyl Group: The -CH₂OH group is generally stable under Suzuki conditions and does not require protection.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is stable to the basic conditions typically employed in Suzuki couplings (e.g., K₂CO₃, K₃PO₄). Stronger bases or highly elevated temperatures should be used with caution.
-
Safety Precautions
-
Palladium Compounds: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as DME, dioxane, and toluene are flammable and have associated health risks. Avoid inhalation of vapors and skin contact.
-
Bases: Inorganic bases like potassium carbonate can be irritating. Avoid creating dust and handle with care.
-
Inert Atmosphere: When working with Schlenk lines or glove boxes, ensure proper training and adherence to safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. calpaclab.com [calpaclab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
Application Notes and Protocols for the Strategic Functionalization of the Indole Core Utilizing 1-Boc-5-Bromo-3-hydroxymethylindole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and blockbuster pharmaceuticals.[1] The ability to strategically functionalize the indole core is paramount for the generation of novel molecular entities with tailored pharmacological profiles. This comprehensive guide details the utility of 1-Boc-5-bromo-3-hydroxymethylindole as a versatile, trifunctional building block for the synthesis of diverse indole derivatives. We provide in-depth technical protocols and field-proven insights for the selective modification of this intermediate at the C5 and C3 positions, empowering researchers in drug discovery and development to accelerate their synthetic campaigns.
Introduction: The Strategic Advantage of this compound
The indole ring system is a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets.[1] However, accessing a diverse chemical space around this core requires robust and selective synthetic methodologies. Direct C-H functionalization of the indole nucleus can be challenging due to competing reactive sites.[2] The use of pre-functionalized indole synthons offers a more controlled and predictable approach to library synthesis.
This compound is a strategically designed intermediate that offers three orthogonal points for diversification:
-
N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. It deactivates the indole nitrogen, preventing unwanted side reactions and directing lithiation, while also enhancing the solubility of the indole in organic solvents. Crucially, it can be readily removed under mild conditions to allow for further N-functionalization or to reveal the native indole N-H for biological interactions.[3]
-
C5-Bromo Substituent: The bromine atom at the C5 position is a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino moieties, which can significantly modulate the electronic and steric properties of the final compound.[4][5]
-
C3-Hydroxymethyl Group: This functional group is a gateway to a variety of transformations. It can be oxidized to the corresponding aldehyde for further elaboration, used in etherification or esterification reactions, or converted to a leaving group for nucleophilic substitution.
This trifunctional nature allows for a modular and highly flexible approach to the synthesis of complex indole derivatives, making it an invaluable tool for structure-activity relationship (SAR) studies.
Synthesis of the Key Intermediate: this compound
A reliable supply of the starting material is crucial for any synthetic campaign. The following protocol details a robust synthesis of this compound.
Protocol 2.1: Synthesis of this compound
This two-step procedure involves the bromination of commercially available indole-3-carboxaldehyde, followed by N-protection and reduction of the aldehyde.
Step 1: Bromination of Indole-3-carboxaldehyde
-
To a stirred solution of indole-3-carboxaldehyde (1.0 equiv.) in glacial acetic acid (10 vol), add N-bromosuccinimide (NBS, 1.1 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water (20 vol) and stir for 30 minutes.
-
Filter the precipitated solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to afford 5-bromoindole-3-carboxaldehyde.
Step 2: N-Boc Protection and Reduction
-
To a solution of 5-bromoindole-3-carboxaldehyde (1.0 equiv.) in tetrahydrofuran (THF, 10 vol), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Stir the mixture at room temperature for 12-16 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a white to off-white solid.
C5-Position Functionalization via Palladium-Catalyzed Cross-Coupling
The C5-bromo substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The N-Boc group generally enhances the stability of the indole ring under these conditions, and the 3-hydroxymethyl group is typically tolerated without the need for an additional protecting group.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a highly versatile method for the formation of biaryl structures.[6]
The reaction involves the palladium-catalyzed cross-coupling of the 5-bromoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%), Pd(dppf)Cl₂ (3 mol%), or a pre-catalyst like XPhos Pd G2 (2 mol%) |
| Ligand (if needed) | SPhos, XPhos (typically 1:2 Pd/ligand ratio) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1 mixture) |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Experimental Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst, ligand (if required), and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of 5-Alkynylindoles
The Sonogashira coupling provides a powerful route to 5-alkynylindoles, which are valuable intermediates for further transformations.[4]
| Parameter | Recommended Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (3-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv.) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-12 hours |
Experimental Procedure:
-
To a flame-dried flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper co-catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at the appropriate temperature, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash chromatography to afford the 5-alkynylindole derivative.
Heck Reaction: Formation of 5-Alkenylindoles
The Heck reaction allows for the coupling of the 5-bromoindole with a variety of alkenes.[7]
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | P(o-tol)₃, PPh₃, or a Buchwald ligand (e.g., SPhos) |
| Base | Et₃N, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 hours |
Experimental Procedure:
-
In a pressure vessel, combine this compound (1.0 equiv.), the palladium catalyst, ligand, and base.
-
Add the alkene (1.5-2.0 equiv.) and the solvent.
-
Seal the vessel and heat with stirring.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Buchwald-Hartwig Amination: Synthesis of 5-Aminoindoles
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, providing access to 5-aminoindole derivatives.[8][9]
This reaction involves the palladium-catalyzed coupling of an amine with the 5-bromoindole in the presence of a strong base and a specialized phosphine ligand.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ (2-5 mol%), Pd(OAc)₂ (2-5 mol%), or a pre-catalyst like XPhos Pd G3 (2 mol%) |
| Ligand | XPhos, SPhos, RuPhos, or BINAP (typically 1:1 to 1:2 Pd/ligand ratio) |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
Experimental Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat with stirring for the required time.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
Functionalization of the C3-Hydroxymethyl Group
Following successful diversification at the C5 position, the C3-hydroxymethyl group can be further functionalized.
Oxidation to the 3-Formylindole
The 3-hydroxymethyl group can be readily oxidized to the corresponding aldehyde, a versatile functional group for subsequent reactions such as Wittig olefination, reductive amination, or condensation reactions.[10]
-
To a solution of the 5-substituted-1-Boc-3-hydroxymethylindole (1.0 equiv.) in dichloromethane (DCM) or chloroform (20 vol), add activated manganese dioxide (MnO₂, 10-20 equiv.).
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite, washing thoroughly with DCM.
-
Concentrate the filtrate to afford the 5-substituted-1-Boc-3-formylindole, which can often be used without further purification.
O-Alkylation and O-Acylation
The hydroxyl group can be converted to an ether or an ester to modulate the compound's properties or to introduce another point of diversity.
-
To a solution of the 5-substituted-1-Boc-3-hydroxymethylindole (1.0 equiv.) in anhydrous THF or DMF (10 vol) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 equiv.).
-
Stir for 30 minutes at 0 °C, then add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.2 equiv.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Carefully quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash chromatography.
Deprotection of the N-Boc Group
The final step in many synthetic sequences is the removal of the N-Boc protecting group to yield the free indole.
Protocol 5.1: Acid-Catalyzed Deprotection
Trifluoroacetic acid (TFA) is commonly used for the cleavage of the Boc group.[3]
-
Dissolve the N-Boc protected indole (1.0 equiv.) in dichloromethane (10 vol).
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized indoles. The strategic placement of three orthogonal functional groups allows for a modular and efficient approach to the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of the indole nucleus and to accelerate the discovery of novel therapeutic agents.
References
- 1. tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Rh(III)-Catalyzed C-2 Alkylation of Indoles followed by a Post-Synthetic Modification via the Ugi Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for C-C Bond Formation with 1-Boc-5-Bromo-3-hydroxymethylindole
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Functionalization of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Strategic functionalization of the indole scaffold is paramount in drug discovery, allowing for the fine-tuning of pharmacological properties. Among the various positions on the indole ring, the C5 position offers a valuable site for introducing molecular diversity. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions for C-C bond formation at the C5 position of 1-Boc-5-bromo-3-hydroxymethylindole, a versatile building block in organic synthesis.
The presence of the N-Boc protecting group enhances the stability and solubility of the indole ring, while the 3-hydroxymethyl moiety offers a handle for further synthetic transformations. This document will detail reaction conditions, provide step-by-step protocols, and offer expert insights into the causality behind experimental choices for Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The general catalytic cycle for these reactions, while varying slightly for each specific transformation, typically involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2]
A catalytically active Pd(0) species initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, this compound), forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from an organometallic reagent is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3]
"Pd(0)L2" [fillcolor="#F1F3F4"]; "Ar-Pd(II)-X(L2)" [fillcolor="#F1F3F4"]; "Ar-Pd(II)-R(L2)" [fillcolor="#F1F3F4"]; "Ar-R" [shape=ellipse, fillcolor="#FFFFFF", style=filled];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-R(L2)" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)-R(L2)" -> "Ar-R" [label="Reductive Elimination"]; "Ar-Pd(II)-R(L2)" -> "Pd(0)L2" [style=dashed]; }
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.Suzuki-Miyaura Coupling: Formation of Biaryl Indole Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp2)-C(sp2) bonds, reacting an organoboron species with an organic halide.[4] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich indole substrates, electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps.[6] Palladacycle precatalysts can also offer high activity and stability.[7]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of the degassed dioxane/water mixture.
-
Add the catalyst solution to the reaction vial containing the solids, followed by the remaining solvent mixture.
-
Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
subgraph "cluster_prep" { label = "Reaction Setup"; style=filled; color="#F1F3F4"; "Reactants" [label="Combine Indole, Boronic Acid, Base"]; "Inert" [label="Evacuate & Backfill\nwith Inert Gas"]; "Catalyst" [label="Add Catalyst/Ligand\nand Solvents"]; }
subgraph "cluster_reaction" { label = "Reaction"; style=filled; color="#F1F3F4"; "Heat" [label="Heat to 80-100 °C"]; "Monitor" [label="Monitor by TLC/LC-MS"]; }
subgraph "cluster_workup" { label = "Work-up & Purification"; style=filled; color="#F1F3F4"; "Cool" [label="Cool to Room Temp."]; "Extract" [label="Dilute & Extract"]; "Dry" [label="Dry & Concentrate"]; "Purify" [label="Column Chromatography"]; }
"Reactants" -> "Inert" -> "Catalyst" -> "Heat" -> "Monitor" -> "Cool" -> "Extract" -> "Dry" -> "Purify"; }
Caption: Experimental workflow for the Suzuki-Miyaura coupling.Sonogashira Coupling: Synthesis of Alkynylindoles
The Sonogashira coupling is a highly efficient method for the formation of a C(sp2)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]
Causality Behind Experimental Choices
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as a solvent and also deprotonates the terminal alkyne to form the reactive acetylide.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for Sonogashira couplings, often employed as part of the palladium precatalyst, such as PdCl₂(PPh₃)₂.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Vinylation of the Indole Core
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction is a powerful tool for the formation of C(sp2)-C(sp2) bonds and is particularly useful for introducing vinyl groups.[12]
Causality Behind Experimental Choices
-
Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂ and Pd(PPh₃)₄. The choice of catalyst can influence the reaction efficiency and selectivity.
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst. The steric and electronic properties of the ligand can affect the regioselectivity of the alkene insertion.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃).
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene) (1.5 - 2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous DMF
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
In a sealed tube, dissolve this compound (1.0 equiv.), Pd(OAc)₂ (0.03 equiv.), and P(o-tol)₃ (0.06 equiv.) in anhydrous DMF.
-
Add the alkene (1.5 equiv.) and Et₃N (2.0 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling: A Highly Versatile C-C Bond Formation
The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.[13] It is known for its high functional group tolerance and the ability to form C(sp3)-C(sp2), C(sp2)-C(sp2), and C(sp)-C(sp2) bonds.[1]
Causality Behind Experimental Choices
-
Organozinc Reagents: Organozinc reagents are generally more reactive than their boron or tin counterparts, often allowing for milder reaction conditions. They can be prepared from the corresponding organic halides.
-
Catalyst and Ligand: Palladium catalysts with electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are highly effective for Negishi couplings, promoting high turnover numbers.[7]
-
Solvent: Anhydrous ethereal solvents like THF or dioxane are commonly used.
Experimental Protocol: Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or commercially available) (1.5 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Anhydrous THF
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.03 equiv.) followed by anhydrous THF.
-
Stir the mixture at room temperature for 10-15 minutes to generate the active Pd(0) catalyst.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF to the catalyst mixture.
-
Slowly add the organozinc reagent (1.5 equiv.) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Overview of Reaction Conditions
| Reaction | Typical Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, DIPA | THF, DMF | Room Temp. - 80 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP, MeCN | 100 - 140 |
| Negishi | Pd₂(dba)₃ / Pd(OAc)₂ | SPhos, XPhos | None required | THF, Dioxane | Room Temp. - 60 |
Troubleshooting and Key Considerations
-
Low Yields: In cases of low yields, consider screening different ligands, bases, and solvents. Increasing the catalyst loading or reaction temperature may also be beneficial. For Suzuki reactions, ensure the quality of the boronic acid, as they can degrade over time.
-
Side Reactions: Homocoupling of the organometallic reagent (in Suzuki and Sonogashira reactions) can be a significant side reaction. This can often be minimized by the slow addition of the reagent or by using a lower reaction temperature. In Heck reactions, double bond isomerization of the product can occur.
-
Influence of Substituents: The N-Boc group generally enhances the stability of the indole ring and can improve solubility. The 3-hydroxymethyl group is generally well-tolerated in these coupling reactions, but it is advisable to use mild reaction conditions to avoid potential side reactions involving this functional group.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide offer a powerful and versatile toolkit for the C5-functionalization of this compound. By understanding the underlying principles of each reaction and carefully selecting the appropriate conditions, researchers can efficiently synthesize a diverse range of novel indole derivatives for applications in drug discovery and materials science.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. byjus.com [byjus.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of 1-Boc-5-Bromo-3-hydroxymethylindole in Fragment-Based Drug Discovery
Introduction: The Power of Fragments and the Privilege of the Indole Scaffold
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1][2] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs libraries of low molecular weight fragments (typically < 300 Da) to probe the binding landscape of a biological target.[2] The core principle lies in the higher probability of achieving a binding event with a less complex molecule and the subsequent optimization of these initial, often weak-binding, "hits" into potent and selective drug candidates through a structure-guided process.[1][3] This approach often leads to compounds with superior physicochemical properties and ligand efficiency.
Within the vast chemical space available for fragment library design, the indole scaffold holds a privileged status.[4] Its structural motif is prevalent in a multitude of natural products and approved pharmaceuticals, demonstrating its inherent ability to interact with a wide range of biological targets.[4] The indole ring system can participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions, making it a versatile pharmacophore.
This application note focuses on a particularly valuable indole-based fragment: 1-Boc-5-bromo-3-hydroxymethylindole . This trifunctionalized fragment is an exemplary tool for FBDD, offering a unique combination of features that facilitate rapid and diverse hit-to-lead optimization.
The Strategic Advantage of this compound
The utility of this compound in an FBDD campaign stems from its three key functional groups, each serving a distinct and strategic purpose:
-
The Indole Core: Provides the fundamental scaffold for target binding, capable of forming key interactions within a protein's binding site.
-
The 5-Bromo Substituent: Serves as a versatile synthetic handle for well-established and robust palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the exploration of a vast chemical space at this position, a common strategy for enhancing potency and modulating pharmacokinetic properties. The bromine atom itself can also participate in favorable halogen bonding interactions with the target protein.
-
The 3-Hydroxymethyl Group: Offers a vector for "fragment growing" or "linking". The primary alcohol can be readily modified through etherification, esterification, or oxidation to introduce new functionalities that can probe deeper into the binding pocket or link to a second, adjacent fragment.
-
The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. It protects the indole nitrogen, preventing undesired side reactions during synthesis and ensuring regioselectivity in subsequent modifications. Furthermore, it modulates the electronic properties of the indole ring and can be readily removed under acidic conditions in later stages of lead optimization if required.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 905710-14-7 | N/A |
| Molecular Formula | C₁₄H₁₆BrNO₃ | N/A |
| Molecular Weight | 326.19 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | 105-107 °C | N/A |
Workflow for an FBDD Campaign Utilizing this compound
A typical FBDD workflow incorporating this fragment would proceed through several key stages, from initial screening to lead optimization.
FBDD workflow using the target fragment.
Protocols for Fragment Elaboration
The true power of this compound lies in its capacity for rapid and systematic chemical modification. The following protocols provide representative, field-proven methodologies for elaborating this fragment at its key reactive sites. Researchers should note that optimization of these conditions may be necessary for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the 5-bromo position of the indole core. This reaction is instrumental for exploring the chemical space in this region of the molecule.[5]
Reaction Scheme:
(A generic representation of the Suzuki-Miyaura coupling on the indole core)
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equiv)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv) in a small amount of the reaction solvent.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the catalyst solution to the flask via syringe, followed by the remaining degassed solvent to achieve a final concentration of approximately 0.1 M with respect to the starting indole.
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl or 5-heteroaryl indole derivative.
Protocol 2: Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general procedure for the palladium-catalyzed amination of the 5-bromo position, allowing for the introduction of a wide variety of primary and secondary amines.[2][6]
Reaction Scheme:
(A generic representation of the Buchwald-Hartwig amination on the indole core)
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable phosphine ligand (0.02 - 0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the reaction mixture.
-
Heat the reaction to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: O-Alkylation of the 3-Hydroxymethyl Group
This protocol provides a method for the etherification of the 3-hydroxymethyl group, a key step in "fragment growing" to explore interactions in adjacent pockets of the binding site.
Reaction Scheme:
(A generic representation of the O-alkylation of the 3-hydroxymethyl group)
Materials:
-
This compound (or a derivative thereof) (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 2.0 equiv)
-
Anhydrous, polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Round-bottom flask
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 3-hydroxymethylindole derivative (1.0 equiv) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hit-to-Lead Optimization: A Case Study in Kinase Inhibitor Design
To illustrate the practical application of these synthetic strategies, we present a hypothetical hit-to-lead optimization campaign for a protein kinase inhibitor, starting from a fragment hit analogous to this compound. Protein kinases are a major class of drug targets, and the indole scaffold is a well-established hinge-binding motif.[7]
Phase 1: Initial Hit Identification
A fragment screening campaign (e.g., using Surface Plasmon Resonance or X-ray crystallography) identifies this compound as a weak binder (KD ~ 500 µM) to the ATP-binding site of a target kinase. A co-crystal structure reveals that the indole N-H (after hypothetical Boc-deprotection for visualization) forms a hydrogen bond with the kinase hinge region. The 5-bromo group points towards a hydrophobic pocket, and the 3-hydroxymethyl group is oriented towards the solvent-exposed region.
Hypothetical hit-to-lead optimization pathway.
Phase 2: Structure-Guided Optimization
-
Vector 1 (C5-Position): Based on the crystal structure, the hydrophobic pocket adjacent to the 5-bromo group is targeted. Using Protocol 1 (Suzuki-Miyaura Coupling) , a phenyl group is introduced. The resulting compound, tert-butyl 3-(hydroxymethyl)-5-phenyl-1H-indole-1-carboxylate, shows a 10-fold improvement in affinity (KD ~ 50 µM). This validates the strategy of targeting the hydrophobic pocket.
-
Vector 2 (C3-Position): To improve solubility and explore potential interactions in the solvent-exposed region, the 3-hydroxymethyl group of the new intermediate is modified. Using Protocol 3 (O-Alkylation) with 4-(2-chloroethyl)morpholine, a morpholinoethyl ether is installed. This group is often used in kinase inhibitors to enhance aqueous solubility and form additional interactions. The resulting compound demonstrates a significant jump in potency (KD ~ 50 nM), qualifying it as a lead compound.
This iterative, structure-guided approach, enabled by the versatile chemistry of the starting fragment, allows for the rapid development of a potent lead compound from a weak-binding initial hit.
Conclusion
This compound represents a highly valuable and strategically designed fragment for FBDD campaigns. Its trifunctional nature provides multiple, orthogonal handles for rapid chemical elaboration, allowing for efficient exploration of structure-activity relationships. The robust and well-documented synthetic protocols for modifying each functional group—the Suzuki-Miyaura and Buchwald-Hartwig reactions at the C5-bromo position and etherification at the C3-hydroxymethyl group—provide a clear and reliable roadmap for hit-to-lead optimization. By leveraging the privileged indole scaffold and the principles of fragment-based design, researchers can effectively utilize this versatile building block to accelerate the discovery of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Boc-5-Bromo-3-hydroxymethylindole
Introduction: The Strategic Value of the Functionalized Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for interacting with a wide range of biological targets.[4] Consequently, the development of synthetic methods to functionalize the indole ring at specific positions is of paramount importance for drug discovery and development professionals.[5]
This guide focuses on a particularly versatile building block: 1-Boc-5-Bromo-3-hydroxymethylindole . Each functional group on this substrate serves a distinct strategic purpose:
-
1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen prevents unwanted side reactions and can modify the electronic properties of the indole ring, often improving reaction yields and reproducibility. It can be readily removed under acidic conditions post-coupling.
-
5-Bromo Group: The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of substituents.
-
3-Hydroxymethyl Group: This functional group provides an additional site for further molecular elaboration, enhancing the synthetic utility of the coupled products.
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds under relatively mild conditions.[6][7][8] This document provides detailed protocols and expert insights into the application of several key palladium-catalyzed reactions—including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Negishi couplings—using this compound as the electrophilic partner.
Core Concepts: The Palladium Catalytic Engine
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these transformations. The process is a catalytic cycle that generally proceeds through three key steps: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.[6][9][10]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle begins with the active, low-valent Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in our substrate) of the electrophile. This oxidizes the palladium from the 0 to the +2 state, forming a Pd(II) complex.[7]
-
Transmetalation: The second organic partner (the nucleophile), typically an organometallic reagent (e.g., organoboron, organozinc), transfers its organic group to the palladium center, displacing the halide.[10] This step assembles both coupling partners on the palladium atom.
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled together, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
The Critical Role of Ligands
The success of a cross-coupling reaction is intimately tied to the choice of ligand coordinated to the palladium center. Ligands are not mere spectators; they actively modulate the catalyst's reactivity, stability, and substrate scope.[11][12]
-
Steric Bulk: Bulky ligands, such as the dialkylbiarylphosphines developed by Buchwald (e.g., XPhos, SPhos), promote the formation of monoligated, coordinatively unsaturated Pd(0) species. This steric hindrance facilitates the reductive elimination step and can prevent catalyst deactivation.[11]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, which accelerates the rate-limiting oxidative addition step.[12] This is particularly important when using less reactive electrophiles like aryl chlorides.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the commercial availability and stability of boronic acid reagents, and its tolerance of a wide range of functional groups.[6] It is an excellent choice for creating C(sp²)-C(sp²) bonds.
Reaction Scheme: (Self-generated image representing the Suzuki coupling of this compound with an arylboronic acid)
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), the palladium catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the specified temperature for the designated time.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Recommended Reagents and Conditions
| Entry | Coupling Partner (Ar-B(OH)₂) | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Approx. Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 °C / 12 h | >90% |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₂CO₃ (2.5) | 1,4-Dioxane | 90 °C / 16 h | ~85-95% |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5%) | - | Cs₂CO₃ (3.0) | DME | 85 °C / 18 h | ~70-80% |
Scientist's Notes: Causality Behind the Choices
-
Why a base is essential: The base (e.g., K₃PO₄, K₂CO₃) is crucial for activating the boronic acid. It facilitates the formation of a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the Pd(II) complex.
-
Why use Buchwald ligands (SPhos/XPhos): For many Suzuki couplings, especially with heteroaryl partners or for achieving high turnover numbers, general-purpose ligands like triphenylphosphine (PPh₃) may be insufficient. The steric bulk and electron-rich nature of ligands like SPhos and XPhos dramatically accelerate the key steps of the catalytic cycle, leading to higher yields under milder conditions.[11]
-
Why a mixed solvent system (Toluene/H₂O): While not always necessary, the addition of a small amount of water can help dissolve the inorganic base (like K₃PO₄) and accelerate the hydrolysis of boronic acid anhydrides (boroxines), which are often present as impurities in boronic acid reagents.
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) atom (from an aryl halide) and a C(sp) atom (from a terminal alkyne).[13][14] This reaction is invaluable for synthesizing alkynylindoles, which are versatile intermediates for "click" chemistry, natural product synthesis, and materials science.[15] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst.
Reaction Scheme: (Self-generated image representing the Sonogashira coupling of this compound with a terminal alkyne)
Detailed Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine) via syringe. The amine acts as both the base and often as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography.
Recommended Reagents and Conditions
| Entry | Terminal Alkyne | Palladium Source (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Approx. Yield |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (3.0) | DMF | 80 °C / 4-6 h | 93%[15] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N (2.0) | THF | RT / 12-24 h | ~85%[15] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2%) | CuI (4%) | i-Pr₂NH (excess) | Toluene | 60 °C / 8 h | High |
Scientist's Notes: Causality Behind the Choices
-
The Dual Catalyst System: Palladium is the primary cross-coupling catalyst. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the palladium(II) center, greatly accelerating the reaction compared to a copper-free system.[16]
-
Role of the Amine Base: The amine (e.g., Et₃N) serves two purposes. First, it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide. Second, it scavenges the HBr that is generated during the reaction, preventing the formation of hydrobromic acid which could deactivate the catalyst or cause side reactions.
-
Copper-Free Variants: While the classic protocol is robust, the use of copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling) as a side product. Copper-free Sonogashira protocols have been developed, often requiring stronger bases and different ligand systems, but they can provide cleaner reaction profiles in certain cases.[17]
Application Protocol 3: Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the state-of-the-art method for forming C-N bonds.[18] This reaction has largely replaced older, harsher methods due to its remarkable functional group tolerance and broad scope, allowing the coupling of aryl halides with a vast range of primary and secondary amines.[19][20]
Reaction Scheme: (Self-generated image representing the Buchwald-Hartwig amination of this compound with a secondary amine)
Detailed Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv).
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add the anhydrous, degassed solvent.
-
Amine Addition: Add the amine coupling partner (1.2–2.0 equiv).
-
Heating & Monitoring: Heat the reaction with vigorous stirring. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Recommended Reagents and Conditions
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Approx. Yield |
| 1 | Morpholine | Pd₂(dba)₃ (2%) | BINAP (4%) | NaOtBu (1.5) | Toluene | 100 °C / 18 h | High |
| 2 | Aniline | [Pd(tBu-XPhos)G3] (2%) | - | LiHMDS (1.8) | 1,4-Dioxane | 90 °C / 24 h | High |
| 3 | N-Methylbenzylamine | Pd(OAc)₂ (2.5%) | P(o-tol)₃ (5%) | K₃PO₄ (2.5) | Toluene | 110 °C / 16 h | Good to High |
Scientist's Notes: Causality Behind the Choices
-
Strong, Non-Nucleophilic Bases: The Buchwald-Hartwig amination requires a strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS). The role of the base is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[19] Weaker bases like carbonates are generally ineffective.
-
The Importance of Precatalysts: Modern Buchwald-Hartwig protocols often employ well-defined palladium "precatalysts" (e.g., G3 XPhos precatalyst). These are air-stable Pd(II) complexes that rapidly and reliably generate the active monoligated Pd(0) species in solution upon addition of the base.[21] This improves reproducibility and allows for lower catalyst loadings compared to using separate Pd(II) salts and ligands.
-
Oxygen Sensitivity: The active Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction setup and duration is critical for success.
Additional Cross-Coupling Protocols: Heck and Negishi
While Suzuki, Sonogashira, and Buchwald-Hartwig are often the first-line choices, other cross-coupling reactions offer unique advantages for specific synthetic challenges.
Heck Coupling
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[22] It is a powerful method for C-C bond formation that does not require the pre-formation of an organometallic reagent.
-
Typical Conditions: Pd(OAc)₂ catalyst, a phosphine ligand (or phosphine-free under certain conditions), a base such as Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP at elevated temperatures (100-140 °C).[22][23] The reaction can be sensitive to the steric hindrance of the alkene.[24]
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents as the nucleophilic partner.[25] The key advantage of this reaction is the exceptional functional group tolerance and high reactivity of the organozinc species, often allowing reactions to proceed at lower temperatures than other methods.[10]
-
Typical Conditions: A Pd(0) or Pd(II) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) with a phosphine ligand. The organozinc reagent is either prepared separately or generated in situ.[26] The reaction is typically run in solvents like THF or DMF.[27][28]
General Experimental Workflow and Purification
A successful outcome depends not only on the reaction itself but also on a systematic and careful workflow from setup to final purification.
Caption: A generalized workflow for cross-coupling and purification.
Purification Strategy for Indole Derivatives
The purification of indole-containing compounds requires special consideration, as the indole ring can be sensitive to acidic conditions.
-
Column Chromatography: This is the most common purification method.
-
Stationary Phase: Standard silica gel is generally effective.
-
Troubleshooting Degradation: If you observe streaking or the development of a pink/purple color on the column, it may indicate product degradation on the acidic silica surface. To mitigate this, use a solvent system (eluent) containing 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites on the silica. Alternatively, for very sensitive compounds, consider using a different stationary phase like neutral alumina.[29]
-
-
Recrystallization: If the crude product is obtained as a solid with relatively high purity (>90%), recrystallization can be an excellent and scalable method to obtain highly pure material.[29] Common solvent systems for indoles include ethyl acetate/hexanes or ethanol/water.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. atlanchimpharma.com [atlanchimpharma.com]
- 21. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Negishi Coupling [organic-chemistry.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
Application Note: A Scalable and Validated Protocol for the Synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole
An Application Note for Process Chemistry and Drug Development Professionals
Introduction and Strategic Importance
Indole alkaloids and their derivatives represent one of the largest and most structurally diverse families of natural products, with many members possessing significant physiological activities.[1][2] Consequently, functionalized indole cores are prevalent motifs in numerous pharmaceutical agents.[3][4] The title compound, 1-Boc-5-bromo-3-hydroxymethylindole, is a highly versatile intermediate. The bromine atom at the C-5 position provides a handle for further functionalization via cross-coupling reactions, while the hydroxymethyl group at C-3 is a precursor for a variety of transformations. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a crucial protecting group, enhancing solubility and directing reactivity away from the nitrogen atom.[5]
This guide outlines a validated three-step synthetic route designed for scalability and reproducibility, addressing common challenges encountered in indole chemistry.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic pathway is designed for process efficiency, starting from 5-bromoindole and proceeding through N-protection and C-3 formylation, followed by a final selective reduction.
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Boc-5-Bromo-3-hydroxymethylindole in Natural Product Synthesis: A Senior Application Scientist's Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of natural product chemistry and medicinal chemistry, forming the structural core of thousands of bioactive compounds, from the neurotransmitter serotonin to complex alkaloids like vincristine.[1] Among the vast arsenal of synthetic building blocks available to chemists, 1-Boc-5-Bromo-3-hydroxymethylindole (CAS: 905710-14-7) has emerged as a particularly powerful and versatile intermediate.[2][3] Its trifunctional nature—a protected nitrogen, a handle for cross-coupling, and a modifiable sidechain—provides a pre-engineered scaffold for the efficient and strategic construction of complex molecular architectures.
This guide provides an in-depth analysis of the strategic application of this reagent in the synthesis of natural products. We will move beyond simple procedural lists to explore the causality behind its use, offering field-proven insights into how each functional group can be leveraged to achieve specific synthetic goals. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
The Strategic Advantage: A Trifunctional Scaffold for Convergent Synthesis
The power of this compound lies in the orthogonal reactivity of its three key functional groups. This allows for a highly controlled, stepwise elaboration of the indole core, minimizing protecting group manipulations and enabling convergent synthetic strategies.
-
The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it deactivates the indole nitrogen, preventing unwanted N-alkylation or participation in side reactions. Second, it enhances the solubility of the indole in common organic solvents and, crucially, facilitates regioselective functionalization at other positions, such as C2, if required. Its clean, acid-labile removal with reagents like trifluoroacetic acid (TFA) is a well-established and high-yielding transformation.[4]
-
The C5-Bromo Handle: The bromine atom at the C5 position is the primary anchor for building molecular complexity on the benzene portion of the indole. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[5] This is the most common method for introducing aryl, heteroaryl, vinyl, or alkyl substituents found in many natural product families.
-
The C3-Hydroxymethyl Group: The 3-hydroxymethyl substituent is a versatile functional group that serves as a linchpin for side-chain construction. It can be easily oxidized to the corresponding electrophilic aldehyde (1-Boc-5-bromo-3-formylindole), which can then undergo a plethora of subsequent reactions such as Wittig olefination, reductive amination, or aldol condensations.[6] Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to enable nucleophilic substitution.
Caption: Strategic overview of the reactive sites of this compound.
Synthetic Workflow: Construction of a Prototypical Indole Alkaloid Core
To illustrate the practical application of this building block, we present a logical and efficient workflow for the synthesis of a complex, polycyclic indole scaffold, representative of many natural product cores. This hypothetical pathway leverages the orthogonal reactivity of the reagent to build complexity in a controlled manner.
Caption: A representative workflow for natural product synthesis using the title reagent.
This multi-step sequence demonstrates a common and powerful strategy:
-
Installation of the C5-substituent: The Suzuki coupling is performed early to install a necessary aryl or vinyl group.[5]
-
Unmasking the C3-aldehyde: The hydroxymethyl group is oxidized to the more reactive aldehyde.
-
Side-chain construction: A nitrogen-containing side chain, common in alkaloids, is introduced via reductive amination.
-
Final cyclization: Boc deprotection liberates the indole nitrogen, which then participates in a Pictet-Spengler-type cyclization with the side chain to form the final polycyclic core.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of the C5-bromo position with an arylboronic acid. The choice of phosphine ligand is critical and may require screening for optimal results.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile and Water (degassed)
-
Inert gas (Nitrogen or Argon)
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| This compound | 326.18 | 1.0 | 326 mg |
| Arylboronic acid | - | 1.2 | 1.2 mmol |
| Pd(OAc)₂ | 224.50 | 0.03 | 6.7 mg |
| SPhos | 410.47 | 0.06 | 24.6 mg |
| K₂CO₃ | 138.21 | 2.5 | 345 mg |
| Acetonitrile:Water (5:1 v/v) | - | - | 5 mL : 1 mL |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in the degassed acetonitrile.
-
Add the catalyst solution to the Schlenk flask, followed by the degassed water.
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Note: SPhos is an electron-rich, bulky phosphine ligand that promotes the reductive elimination step and is often effective for challenging cross-couplings. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.[5]
Protocol 2: Oxidation of C3-Hydroxymethyl to C3-Formyl
This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant that reliably converts primary alcohols to aldehydes with minimal over-oxidation.
Materials:
-
1-Boc-5-aryl-3-hydroxymethylindole (from Protocol 1)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₅)
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) |
| 1-Boc-5-aryl-3-hydroxymethylindole | - | 1.0 | 1.0 mmol |
| Dess-Martin Periodinane | 424.14 | 1.5 | 636 mg |
| Dichloromethane | - | - | 10 mL |
Procedure:
-
Dissolve the starting alcohol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the Dess-Martin Periodinane in one portion at room temperature. The mixture may become slightly cloudy.
-
Stir vigorously for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₅. Stir vigorously for 15 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
The resulting aldehyde is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.
Causality Note: DMP is preferred over chromium-based oxidants for its mild conditions, neutral pH, and high selectivity, which is important for preserving the sensitive indole core and Boc-protecting group. The thiosulfate quench is necessary to reduce excess DMP.
Summary of Key Transformations
| Transformation | Reagents & Conditions | Key Features | Typical Yield |
| C5-Suzuki Coupling | Aryl-B(OH)₂, Pd(OAc)₂/SPhos, K₂CO₃, MeCN/H₂O, 80 °C | Versatile C-C bond formation, broad substrate scope.[5] | 70-95% |
| C3-Oxidation | Dess-Martin Periodinane, DCM, rt | Mild, selective conversion of primary alcohol to aldehyde. | 85-98% |
| N1-Boc Deprotection | Trifluoroacetic acid (TFA), DCM, 0 °C to rt | Clean and efficient removal of the Boc group.[4] | >95% |
| Pictet-Spengler Cyclization | Acidic conditions (e.g., TFA) or heat, post-deprotection | Forms a new six-membered ring, key for many alkaloid skeletons.[7] | 60-90% |
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Bromo-3-(hydroxymethyl)-1H-indole, N-BOC protected [synhet.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 16414193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-5-Bromo-3-hydroxymethylindole
Welcome to the dedicated technical support guide for the synthesis of 1-Boc-5-bromo-3-hydroxymethylindole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important building block. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of key side products. Our goal is to empower you to optimize your synthesis, improve yield and purity, and confidently troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and reliable method involves a two-step sequence starting from 5-bromoindole-3-carboxaldehyde.
-
N-Protection: The indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base, typically 4-(dimethylamino)pyridine (DMAP).
-
Aldehyde Reduction: The C3-aldehyde is selectively reduced to the corresponding primary alcohol using a mild reducing agent, most commonly sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Q2: Why is the Boc-protection step necessary?
The Boc group serves two critical functions. First, it protects the acidic N-H proton from being abstracted by bases or nucleophiles in subsequent steps. Second, and more importantly, the electron-withdrawing nature of the Boc group helps to modulate the electron density of the indole ring, which can influence the reactivity of the C3 position and the stability of the final product.
Q3: What are the most common side products in this synthesis?
The two most frequently encountered side products are:
-
Dimer (Bis-indolylmethane): Formally named 3,3'-bis(1-Boc-5-bromoindolyl)methane, this impurity arises from the self-condensation of the 3-hydroxymethylindole product.[1]
-
Over-reduced Species: 1-Boc-5-bromo-3-methylindole (a skatole derivative) can be formed if the reduction conditions are too harsh or if the intermediate carbocation is captured by a hydride.[1][2]
Q4: My final product is often contaminated with a less polar, high-molecular-weight impurity. What is it and how can I prevent it?
This is almost certainly the 3,3'-di-indolylmethane dimer. The 3-hydroxymethylindole functional group is notoriously unstable, especially under acidic, neutral, or heated conditions.[1] The alcohol can be protonated (or activated by a Lewis acid), leave as a water molecule to form a resonance-stabilized carbocation at the C3 position, which is then rapidly attacked by the electron-rich C3 position of another molecule of 3-hydroxymethylindole.
Prevention Strategies:
-
Temperature Control: Maintain a low temperature (0–5 °C) during the reduction and the aqueous work-up.
-
Avoid Acidity: Quench the reaction carefully with a neutral or slightly basic solution (e.g., saturated ammonium chloride followed by sodium bicarbonate). Avoid any strong acids.
-
Prompt Processing: Work up the reaction and isolate the product as quickly as possible. If the product is to be used in a subsequent step, consider using the crude material immediately.
Q5: My isolated product is a pink or brown solid. What causes this discoloration?
Indole derivatives are prone to oxidation when exposed to air and light, which can form highly colored, often polymeric, impurities.[3] Discoloration can also occur during purification on silica gel, as the acidic nature of the silica can promote degradation.
Prevention Strategies:
-
Inert Atmosphere: Handle the starting materials and product under an inert atmosphere (nitrogen or argon) whenever possible.
-
Light Protection: Store the final compound in an amber vial or protect it from light.[4]
-
Purification: When performing column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like 1-2% triethylamine. Evaporate solvents under reduced pressure at a low temperature.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Incomplete Reduction of the Aldehyde
-
Symptom: Your TLC or LC-MS analysis shows a significant amount of the starting material, 1-Boc-5-bromo-3-formylindole, remaining after the reaction.
-
Possible Cause 1: Inactive Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time, losing its reducing power.
-
Solution: Use freshly opened NaBH₄ or a batch that has been stored properly in a desiccator. Consider running a test reaction on a simple aldehyde (like benzaldehyde) to confirm its activity.
-
-
Possible Cause 2: Insufficient Stoichiometry. While NaBH₄ provides multiple hydride equivalents, some may be consumed by reacting with the protic solvent.
-
Solution: Increase the equivalents of NaBH₄ used, typically from 1.5 to 2.5 equivalents. Add the reagent in portions to maintain a steady reaction rate.
-
-
Possible Cause 3: Low Temperature. While low temperature is crucial to prevent side products, if it's too low (e.g., < 0 °C), the reaction rate may become impractically slow.
-
Solution: Add the NaBH₄ at 0 °C and then allow the reaction to slowly warm to room temperature while monitoring carefully by TLC.
-
Problem 2: Significant Formation of the Over-Reduced Side Product
-
Symptom: Mass spectrometry of your crude product shows a significant peak corresponding to the molecular weight of 1-Boc-5-bromo-3-methylindole (M-16 compared to the desired product).
-
Possible Cause: Acidic Conditions. The combination of NaBH₄ in an acidic medium can create more powerful reducing species capable of reducing the alcohol further.[5][6] This can occur if the work-up is performed with a strong acid.
-
Solution: Ensure the reaction quench and work-up are performed under neutral or slightly basic conditions. Use saturated NH₄Cl or water for the initial quench, followed by a mild base wash (e.g., sat. NaHCO₃) during the extraction.
-
-
Possible Cause: Stronger Reducing Agent Contamination. Using a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will lead to the 3-methylindole derivative.[1][2]
-
Solution: Double-check that you are using NaBH₄ and not a stronger hydride source.
-
Problem 3: Product Decomposes on Silica Gel Column
-
Symptom: You observe streaking on the TLC plate, and the collected fractions from column chromatography are colored and show multiple spots, indicating on-column decomposition.
-
Possible Cause: Acidity of Silica Gel. Standard silica gel is acidic and can catalyze the self-condensation (dimerization) or polymerization of the sensitive 3-hydroxymethylindole product.[1]
-
Solution 1: Deactivate the Silica. Prepare your slurry and eluent with 1-2% triethylamine or another non-nucleophilic base. This will neutralize the acidic sites on the silica surface.
-
Solution 2: Use Alternative Stationary Phases. Consider using neutral alumina or a less acidic reversed-phase silica (C18) for purification if the problem persists.
-
Solution 3: Avoid Chromatography. If possible, try to crystallize the product directly from the crude material. A solvent system like ethyl acetate/hexanes is a good starting point.
-
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic route and the formation of the primary side products.
Caption: Synthetic pathway to the target molecule and routes to major side products.
Experimental Protocols & Data
Protocol: Synthesis of this compound
Step 1: Boc-Protection of 5-Bromoindole-3-carboxaldehyde
-
To a solution of 5-bromoindole-3-carboxaldehyde (1.0 eq) in dry dichloromethane (DCM, approx. 0.2 M), add di-tert-butyl dicarbonate (1.1 eq).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1-Boc-5-bromo-3-formylindole, which can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude 1-Boc-5-bromo-3-formylindole (1.0 eq) in methanol (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting aldehyde is consumed (typically 1-2 hours).
-
Cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product quickly via flash column chromatography (eluting with a gradient of ethyl acetate in hexanes, e.g., 20% to 50%) to yield the title compound as a white solid.
Table 1: Common Side Products and Their Characteristics
| Compound Name | Structure | Molecular Weight ( g/mol ) | Typical TLC Rf (vs. Product) | Key MS Signature |
| Over-reduced Product | 1-Boc-5-bromo-3-methylindole | 310.19 | Higher | [M+H]⁺ at 310/312 |
| Dimer | 3,3'-bis(1-Boc-5-bromoindolyl)methane | 634.36 | Much Higher | [M+H]⁺ at 634/636/638 |
Troubleshooting Logic: Dimer Formation
This diagram outlines the decision-making process when significant dimer formation is detected.
Caption: Troubleshooting workflow for minimizing dimer formation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling with 1-Boc-5-Bromo-3-hydroxymethylindole
Welcome to the technical support center for the optimization of the Suzuki-Miyaura coupling reaction with 1-Boc-5-bromo-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful coupling outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low to No Product Yield
This is one of the most common challenges in Suzuki coupling reactions. Several factors can contribute to a low or nonexistent yield.
Possible Causes & Solutions
-
Inactive Catalyst: The catalytic cycle of the Suzuki reaction relies on an active Pd(0) species.[1] If your catalyst is old, has been improperly stored, or is otherwise deactivated, the reaction will not proceed efficiently.
-
Solution: Use a fresh batch of a reliable palladium pre-catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.[2][3] Ensure your reaction setup is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through your solvent and reaction mixture prior to adding the catalyst. This prevents oxidation of the active Pd(0) species.[4]
-
-
Inappropriate Base: The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for transmetalation.[5][6] An unsuitable base can lead to a stalled reaction.
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants, reagents, and catalyst to a reasonable extent.
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct and consumption of the boronic acid.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any loss. Ensure your reagents and solvents are of high quality and appropriately dried if using anhydrous conditions.
-
Problem 2: Significant Byproduct Formation
The presence of significant byproducts can complicate purification and reduce the yield of your desired product.
Possible Causes & Solutions
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl byproduct from the boronic acid.
-
Solution: This is often caused by the presence of oxygen. Thoroughly degassing your reaction mixture is critical.[4] Lowering the reaction temperature may also help to minimize this side reaction.
-
-
Dehalogenation of the Starting Material: The bromoindole can be reduced to the corresponding indole, consuming your starting material.
-
Solution: This can occur in the presence of a strong reducing agent or under certain catalytic conditions. Ensure your reagents are pure. If dehalogenation is a persistent issue, consider screening different palladium catalysts or ligands.
-
-
Decomposition of Starting Material or Product: The indole ring system can be sensitive to harsh reaction conditions.
-
Solution: Monitor your reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. If decomposition is observed, try lowering the reaction temperature. Microwave-assisted heating can sometimes provide rapid and efficient conversion at lower overall thermal exposure.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all Suzuki couplings, Pd(dppf)Cl₂ is an excellent starting point for the coupling of bromoindoles.[2][8] It is an air-stable pre-catalyst that is readily activated in situ. Pd(PPh₃)₄ is another common choice.[7] For challenging couplings, consider screening some of the more modern Buchwald-type ligands, which are known for their high reactivity.[10]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. For this substrate, inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are recommended.[2][3][7] Cesium carbonate is often more soluble in organic solvents and can be more effective in some cases.[7] The strength of the base can influence the reaction rate and side reactions, so it is a key parameter to screen during optimization. The role of the base is to form a borate species, which is more nucleophilic and facilitates the transmetalation step.[11]
Q3: What is the optimal reaction temperature?
A3: The optimal temperature will depend on the specific catalyst, solvent, and coupling partners. A good starting point is 80-100 °C.[2][12] Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, you can incrementally increase the temperature. Conversely, if you observe decomposition, the temperature should be lowered. Microwave heating can also be an effective strategy to accelerate the reaction.[7]
Q4: Do I need to use a ligand with my palladium catalyst?
A4: In many cases, the palladium pre-catalyst already contains a ligand (e.g., the dppf in Pd(dppf)Cl₂ or the PPh₃ in Pd(PPh₃)₄). These ligands stabilize the palladium center and are crucial for the catalytic cycle. For some "ligandless" catalyst systems, the solvent or other species in the reaction mixture can act as ligands. However, for challenging substrates, the addition of a specific ligand, often a bulky and electron-rich phosphine, can dramatically improve the reaction outcome.[4]
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. You should see the consumption of your starting material (this compound) and the appearance of a new, typically less polar, product spot. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a good starting point and should be optimized for your specific boronic acid.
-
Reagent Preparation: In a dry reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and a finely ground base (e.g., K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the vessel.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe under the inert atmosphere.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Microwave-Assisted Suzuki Coupling Protocol
This method can significantly reduce reaction times.[7]
-
Reagent Preparation: To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.3 eq.), Pd(PPh₃)₄ (0.07 eq.), and Cs₂CO₃ (2.0 eq.).
-
Solvent Addition: Add ethanol to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.
-
Workup and Purification: After cooling, follow the workup and purification steps outlined in the general protocol.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for Suzuki Coupling of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a similar substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 100 | 0.5-0.7 | Good to Excellent | Microwave-assisted reaction.[7] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a similar substrate.[3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective for a range of heteroaromatic halides.[3] |
Visual Guides
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Deprotection of 1-Boc-5-Bromo-3-hydroxymethylindole
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Boc-5-Bromo-3-hydroxymethylindole. The removal of the tert-butyloxycarbonyl (Boc) protecting group from the indole nitrogen is a critical step in many synthetic routes. However, the electron-rich nature of the indole ring, combined with the specific substituents of this molecule, presents a unique set of challenges. Standard deprotection protocols can often lead to incomplete reactions, side-product formation, and degradation of the desired product, 5-Bromo-3-hydroxymethylindole.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively. Our goal is to equip you with the knowledge to optimize your deprotection strategy, ensuring high yield and purity of your target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during the deprotection of this compound.
Category 1: Reaction Inefficiency & Incomplete Conversion
Q1: My standard deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish and fails to go to completion. What's going wrong?
Likely Cause: While TFA is a standard reagent for Boc deprotection, its effectiveness can be hampered by several factors. The reaction kinetics can be surprisingly complex, with some studies showing a second-order dependence on acid concentration, meaning that insufficient acid may lead to a dramatic slowdown.[1] Additionally, residual moisture in the solvent or reagents can hydrolyze the acid, reducing its effective concentration.
Recommended Solutions:
-
Increase Acid Stoichiometry: Instead of a standard 20-25% v/v solution, consider increasing the TFA concentration to 50% or even higher. For stubborn substrates, using neat TFA (with appropriate precautions) for a short duration can be effective.[2]
-
Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is often cited as a more potent alternative to TFA/DCM for complete and rapid Boc removal.[3][4] The reaction often completes within 1-4 hours at room temperature, and the product conveniently precipitates as the hydrochloride salt, simplifying isolation.[3]
-
Ensure Anhydrous Conditions: Use freshly opened or distilled solvents (DCM, dioxane) and high-purity acid. Moisture can significantly impede the reaction.
-
Monitor Progress Diligently: Use Thin-Layer Chromatography (TLC) to monitor the reaction. The deprotected indole is significantly more polar and will have a lower Rf value than the starting material.[3]
Category 2: Side Product Formation & Substrate Degradation
Q2: My reaction mixture is turning dark, and my final product is impure. LC-MS analysis shows a peak at [M+56]. What is this side product and how can I prevent it?
Likely Cause: This is a classic and highly common side reaction. The +56 Da peak corresponds to the addition of a tert-butyl group to your molecule.[5] During acid-catalyzed cleavage, the Boc group releases a stable tert-butyl cation (t-Bu⁺), which is a potent electrophile.[3] The electron-rich indole ring of your substrate is highly susceptible to electrophilic alkylation (a Friedel-Crafts-type reaction), leading to this byproduct. The C2, C4, and C6 positions are particularly vulnerable.
Recommended Solutions:
-
Use a Cation Scavenger: This is the most effective strategy. Scavengers are nucleophilic compounds added to the reaction mixture to trap the t-Bu⁺ cation before it can react with your product.
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, or even water in small amounts can act as effective scavengers.[5] A typical loading is 5-10% v/v added to the reaction mixture.
-
-
Lower the Reaction Temperature: Perform the deprotection at 0 °C or even lower. This can reduce the rate of the competing alkylation reaction more than it reduces the rate of the desired deprotection.[4]
-
Choose a Milder Deprotection Method: Switching to a method that does not generate a free carbocation or provides an immediate trap is ideal. Lewis acid-mediated or thermal deprotections are excellent alternatives (see Category 3).
Click to view the mechanism of Boc Deprotection and Side Product Formation
References
Technical Support Center: Stability and Handling of 1-Boc-5-bromo-3-hydroxymethylindole
Welcome to our dedicated technical support guide for 1-Boc-5-bromo-3-hydroxymethylindole (CAS: 905710-14-7)[1]. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we provide in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure the stability and successful application of this compound in your synthetic endeavors.
Overview of Stability Profile
This compound is a key intermediate in the synthesis of a variety of complex molecules. Its utility stems from the orthogonal reactivity of its functional groups: the N-Boc protecting group, the C5-bromine atom, and the C3-hydroxymethyl group. However, the successful use of this reagent hinges on a thorough understanding of its stability under different reaction conditions. The primary points of lability are the acid-sensitive Boc group and the potentially reactive hydroxymethyl moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation of this compound?
A1: Degradation can manifest in several ways. Visually, you might observe a change in color of the solid material from off-white to a yellowish or brownish hue. On a TLC plate, the appearance of new, more polar spots (often tailing) can indicate decomposition. Proton NMR spectroscopy is a definitive tool; look for the disappearance or diminished integration of the tert-butyl protons of the Boc group (around 1.6 ppm) or changes in the chemical shift of the indole protons.
Q2: Under what acidic conditions is the Boc group labile?
A2: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions. Strong protic acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will readily cleave the Boc group, even at room temperature[2]. Lewis acids can also promote deprotection. Caution should be exercised with reactions that generate acidic byproducts.
Q3: Can the hydroxymethyl group at the C3 position undergo side reactions?
A3: Yes, the 3-hydroxymethyl group can be susceptible to a few transformations. Under strongly acidic conditions, it can participate in oligomerization reactions with the indole core[3]. It is also prone to oxidation to the corresponding aldehyde (1-Boc-5-bromo-3-formylindole) in the presence of common oxidizing agents. Furthermore, under certain conditions, intermolecular etherification can occur.
Q4: Is the compound stable to common bases?
A4: Generally, this compound is stable to a wide range of inorganic and organic bases, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N), and diisopropylethylamine (DIPEA). This stability makes it compatible with many standard cross-coupling reaction conditions. However, very strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures may lead to unforeseen side reactions.
Q5: What is the thermal stability of this compound?
A5: While specific data for this molecule is not extensively published, N-Boc protected indoles can be thermally labile. Prolonged heating at temperatures exceeding 80-100 °C may lead to gradual deprotection or other decomposition pathways. It is advisable to conduct reactions at the lowest effective temperature.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig)
These reactions are the most common applications for this molecule, utilizing the C5-bromo position as a handle for C-C and C-N bond formation[4].
Issue 1: Low or No Conversion to the Desired Product
-
Probable Cause 1: Catalyst Deactivation. The formation of palladium black is a common indicator of catalyst deactivation[5]. This can be caused by impurities in the starting material, solvent, or reagents, or by running the reaction at too high a temperature.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately degassed. Use fresh, high-quality palladium catalysts and ligands. Consider using a more robust ligand that stabilizes the active palladium species.
-
-
Probable Cause 2: Inhibition by the Indole Nitrogen. Although protected, the indole nitrogen can sometimes interact with the palladium center, inhibiting catalysis[5].
-
Solution: The Boc group generally mitigates this issue. However, if problems persist, screening different palladium-ligand systems is recommended. Buchwald's biaryl phosphine ligands are often effective in such cases[6].
-
-
Probable Cause 3: Suboptimal Base or Solvent. The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle[3].
Issue 2: Formation of a Major Side Product Identified as the Debrominated Starting Material
-
Probable Cause: Protodebromination. This side reaction can occur in the presence of a proton source and a reducing agent (which can sometimes be generated in situ during the catalytic cycle).
-
Solution: Ensure anhydrous reaction conditions. The choice of base can also be critical; using a non-nucleophilic, sterically hindered base may help.
-
Issue 3: Unidentified Side Products or a Complex Reaction Mixture
-
Probable Cause 1: Boc Deprotection. If the reaction conditions are inadvertently acidic, the Boc group may be partially or fully cleaved, leading to a cascade of side reactions.
-
Solution: Carefully check the pH of your reaction mixture. Ensure that all reagents are free of acidic impurities. If an acidic component is unavoidable, consider switching to a more acid-stable protecting group.
-
-
Probable Cause 2: Oxidation of the Hydroxymethyl Group. Some palladium-catalyzed reactions, especially those run under an air atmosphere or with certain additives, can lead to the oxidation of the primary alcohol to an aldehyde[9].
-
Solution: Run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). If oxidation is still observed, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBS ether) or another suitable protecting group prior to the coupling reaction.
-
Data Summary and Stability Tables
| Condition Category | Reagent/Condition | Stability of this compound | Potential Issues |
| Acidic | Strong Acids (TFA, HCl, H₂SO₄) | Unstable | Rapid deprotection of the Boc group[2]. Potential for oligomerization of the indole core. |
| Mild Lewis Acids (e.g., ZnCl₂) | Potentially Unstable | May catalyze Boc deprotection, especially at elevated temperatures. | |
| Basic | Weak Inorganic Bases (K₂CO₃, Cs₂CO₃) | Stable | Generally well-tolerated in cross-coupling reactions. |
| Strong Inorganic Bases (NaOH, KOH) | Moderately Stable | Stable at room temperature, but may be unstable at elevated temperatures. | |
| Organic Bases (Et₃N, DIPEA) | Stable | Well-tolerated. | |
| Oxidative | Common Oxidants (e.g., MnO₂, PCC) | Unstable | The hydroxymethyl group is readily oxidized to the corresponding aldehyde[9]. |
| Air | Moderately Stable | Prolonged exposure, especially at elevated temperatures or in the presence of a catalyst, may lead to gradual oxidation. | |
| Reductive | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potentially Unstable | The C-Br bond can be susceptible to hydrogenolysis. |
| Hydride Reagents (e.g., NaBH₄) | Stable | The functional groups are generally stable to borohydride reduction. | |
| Thermal | > 80-100 °C | Potentially Unstable | Risk of thermal deprotection of the Boc group. |
Experimental Protocols
Standard Suzuki-Miyaura Coupling Conditions
This protocol is a general starting point and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
In a separate vial, prepare the catalyst solution by dissolving a palladium source (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%) in the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
Decision Workflow for Troubleshooting a Suzuki Coupling Reaction
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Potential Degradation Pathways
Caption: Key degradation pathways for the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical oxidation of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 7. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 16414193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Preventing byproduct formation in 1-Boc-5-Bromo-3-hydroxymethylindole synthesis
Welcome to the technical support center for the synthesis of 1-Boc-5-bromo-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and minimize byproduct formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Issue 1: A significant, less polar byproduct is observed by TLC after the reduction step.
Question: During the reduction of 1-Boc-5-bromoindole-3-carbaldehyde with NaBH₄, I'm seeing a significant byproduct with a higher Rf value than my desired product on the TLC plate. What is this byproduct and how can I prevent its formation?
Answer: The most probable byproduct with a higher Rf (less polar) is the bis(indolyl)methane derivative, specifically, bis(1-Boc-5-bromoindol-3-yl)methane.
Causality of Formation: This byproduct forms through the acid-catalyzed condensation of the desired product, this compound, with unreacted 1-Boc-5-bromoindole or through the self-condensation of the hydroxymethylindole.[1][2] The reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule, forming a stabilized carbocation (an alkylideneindolenine intermediate). This electrophilic intermediate is then attacked by the electron-rich C3 position of another indole molecule.[2][3] Even trace amounts of acid can catalyze this reaction.
DOT Diagram: Byproduct Formation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 3. A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions for 1-Boc-5-bromo-3-hydroxymethylindole
Here is the technical support center with troubleshooting guides and FAQs for optimizing catalyst loading for 1-Boc-5-bromo-3-hydroxymethylindole cross-coupling:
Welcome to the technical support hub for the functionalization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging palladium-catalyzed cross-coupling reactions to diversify this valuable indole building block. The indole motif is a cornerstone in many biologically active compounds, making its efficient and selective modification a critical task in drug discovery.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. Our focus is on the practical aspects of optimizing catalyst loading to maximize yield, minimize impurities, and ensure reproducible results.
General Principles of Catalyst Loading Optimization
The amount of palladium catalyst used in a cross-coupling reaction is a critical parameter that influences not only the reaction's success but also its economic and environmental footprint. While higher catalyst loading can increase reaction rates, it can also lead to more side reactions and complicates purification. Conversely, excessively low loading may result in incomplete conversion. The goal is to find the "sweet spot" that provides efficient conversion to the desired product with minimal catalyst usage.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various organoboron reagents. However, challenges can arise.
Q1: I am observing low or no conversion of my this compound. What should I investigate first?
A1: Low or no conversion is a common issue that can often be traced back to the activity of the catalytic system or suboptimal reaction conditions.[2]
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Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be sufficient for this substrate.[3] More robust systems using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to overcome the activation barrier for oxidative addition.[3][4]
-
Base Selection: The choice and quality of the base are crucial. An inappropriate or weak base can stall the reaction. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5] Ensure the base is finely powdered and dry.
-
Solvent System: The solvent must be appropriate for the temperature and dissolve all reactants. A mixture of an organic solvent like dioxane, THF, or toluene with water is often effective.[3][6] The water is necessary to facilitate the transmetalation step with boronic acids.
-
Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase to 90-100 °C may be necessary, but be mindful of potential catalyst decomposition at excessively high temperatures.[2][7]
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.[6] It is essential to purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6][7]
Q2: My starting material is consumed, but the yield of the desired product is low, and I see significant side products. What is happening?
A2: When the starting material is consumed without efficient formation of the product, side reactions are likely the culprit.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly problematic with electron-rich boronic acids and is promoted by water and base.[3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This competes with the desired cross-coupling, especially if the main reaction is slow.
-
Catalyst Decomposition: At high temperatures, the palladium catalyst can decompose into inactive palladium black.
-
Solution: Use a stabilizing ligand and avoid unnecessarily high reaction temperatures.[3] Visual inspection for the formation of a black precipitate can indicate this issue.
-
Below is a general workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Caption: A workflow for troubleshooting low yields.
Troubleshooting Guide: Mizoroki-Heck Coupling
The Heck reaction is a powerful tool for the vinylation of aryl halides. The regioselectivity and efficiency of the Heck reaction with indole substrates can be influenced by various factors.[8]
Q1: My Heck reaction with this compound is giving low yields. What are the key parameters to optimize?
A1: Low yields in Heck couplings with indole-based substrates can often be improved by systematically optimizing the catalyst, ligand, base, and solvent.[9]
-
Catalyst and Ligand: While classical phosphine-free systems can work, sterically demanding and electron-rich ligands can significantly improve results, especially with challenging substrates.[9] Consider screening ligands like Buchwald's SPhos or exploring N-heterocyclic carbene (NHC) ligands.
-
Base: The base is critical for regenerating the active Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, but inorganic bases like Na₂CO₃ or K₂CO₃ can also be effective, particularly in aqueous or biphasic systems.[9]
-
Solvent: The choice of solvent can influence catalyst stability and solubility. Acetonitrile (CH₃CN), often mixed with water, has proven effective for Heck couplings of indole substrates.[9] Other polar aprotic solvents like DMF or DMAc can also be used.
-
Alkene Partner: The electronics of the alkene coupling partner play a significant role. Electron-withdrawing groups on the alkene generally lead to higher yields, while electron-donating groups can decrease reactivity.[9]
Q2: I am struggling with regioselectivity in my Heck reaction. How can I control where the alkene adds to the indole?
A2: While your substrate is a 5-bromoindole, preventing undesired C-H activation at other positions of the indole ring is important. The regioselectivity of Heck-type reactions on indoles can be complex.[8][10]
-
Ligand Control: The choice of ligand can be a powerful tool to control regioselectivity.[8][10] Specifically designed ligands, such as sulfoxide-2-hydroxypyridine (SOHP) ligands, have been shown to switch the regioselectivity of the oxidative Heck reaction of indoles.[8][10] While your primary reaction is at the C-Br bond, the ligand environment around the palladium can prevent unwanted side reactions at C-H bonds.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[11][12]
Q1: My Sonogashira reaction is not proceeding to completion. What are the likely causes?
A1: Several factors can lead to an incomplete Sonogashira reaction.
-
Catalyst System: Ensure both the palladium catalyst and the copper(I) co-catalyst (typically CuI) are active. The quality of the amine base (e.g., triethylamine, diisopropylamine) is also critical, as it acts as both a base and a solvent in many cases.[12]
-
Inert Atmosphere: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling).[13] Thoroughly degassing the solvent and reaction vessel is crucial.
-
N-H Interference: The N-H of an unprotected indole can sometimes interfere with the catalytic cycle. While your substrate is N-Boc protected, incomplete protection could be a source of issues. The Boc group generally prevents such side reactions and improves yields.[13]
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser coupling is a common side reaction in Sonogashira couplings and is often promoted by the copper co-catalyst in the presence of oxygen.[13][14]
-
Copper-Free Conditions: If homocoupling is a major issue, consider a copper-free Sonogashira protocol.[11][13] Many modern methods have been developed that work efficiently without a copper co-catalyst, often requiring a specific ligand or a higher reaction temperature.[13]
-
Rigorous Degassing: As mentioned, ensuring an oxygen-free environment is the most direct way to suppress Glaser coupling.
-
Base Selection: The choice of amine base can influence the rate of homocoupling. Screening different bases may be beneficial.
Below is a diagram illustrating the general catalytic cycle for palladium cross-coupling reactions.
Caption: General catalytic cycle for Pd cross-coupling.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for catalyst loading?
A: For initial screening, a catalyst loading of 1-5 mol% of the palladium precursor is a common starting point.[15] If the reaction is efficient, you can then attempt to decrease the loading to 0.1-0.5 mol% for optimization. For large-scale synthesis, minimizing catalyst loading is often a key goal.
Q: What are the visual signs of catalyst decomposition?
A: A common sign of palladium catalyst decomposition is the formation of a fine black precipitate, often referred to as palladium black.[3] This indicates that the active Pd(0) species has agglomerated and is no longer catalytically active.
Q: How does the Boc protecting group on the indole nitrogen affect the reaction?
A: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can influence the electronics of the indole ring. More importantly, it protects the N-H proton, preventing it from interfering with the catalytic cycle through deprotonation or coordination to the metal center. This generally leads to cleaner reactions and higher yields.[13]
Q: Can I perform these reactions without a glovebox?
A: Yes, these reactions can be successfully performed using standard Schlenk line techniques. The key is to ensure that all glassware is dry and that the reagents and solvents are adequately degassed to maintain an inert atmosphere throughout the reaction.[3]
Q: How do I remove the palladium catalyst from my final product?
A: Residual palladium can often be removed during silica gel column chromatography. If further purification is needed, treatments with activated carbon, specific palladium scavengers (e.g., silica-bound thiols), or recrystallization can be effective.
Data Presentation: Recommended Starting Conditions
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80-100 |
| Mizoroki-Heck | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4.0) | CH₃CN/H₂O (1:1) | 100-120 (MW) |
| Sonogashira | Pd(PPh₃)₄ (2-5) | - | Et₃N | THF or DMF | RT - 60 |
| (Copper-Free) | CuI (1-5) |
Note: These are suggested starting points. Optimization will be required for specific substrates and coupling partners.
Experimental Protocols
General Protocol for a Screening Reaction
-
To a dry Schlenk flask, add this compound (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum and perform at least three vacuum/backfill cycles with an inert gas (Argon or Nitrogen).[3]
-
In a separate vial, weigh the palladium precursor and the ligand (if applicable) and add them to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for 1-Boc-5-Bromo-3-hydroxymethylindole purification
Welcome to the technical support center for the purification of 1-Boc-5-Bromo-3-hydroxymethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting strategies for the column chromatography purification of this important indole derivative. Our approach is rooted in established chemical principles and field-proven laboratory practices to ensure you can achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What is the recommended stationary phase and mobile phase system for the column chromatography of this compound?
A1: For a compound with the polarity of this compound, standard silica gel (60 Å, 230-400 mesh) is the most appropriate and widely used stationary phase.[1] Silica gel is a polar adsorbent, and its slightly acidic nature is generally well-tolerated by Boc-protected indoles.[2]
The recommended mobile phase is a gradient of ethyl acetate in hexanes. This system offers excellent versatility in modulating the polarity of the eluent to achieve optimal separation. A typical starting point for developing your gradient is a 3:1 mixture of hexanes to ethyl acetate.[3]
Q2: How do the functional groups on this compound influence its chromatographic behavior?
A2: The chromatographic behavior of this molecule is a composite of the effects of its three key functional groups:
-
N-Boc group: The bulky tert-butoxycarbonyl (Boc) protecting group significantly increases the steric hindrance and reduces the polarity of the indole nitrogen. This makes the molecule less polar than its unprotected counterpart, leading to a higher Rf value and faster elution.
-
5-Bromo group: The bromine atom at the 5-position is electron-withdrawing and increases the overall molecular weight. Its effect on polarity is moderate, but it can influence the interaction with the silica surface.
-
3-Hydroxymethyl group: The primary alcohol at the 3-position is a polar functional group capable of hydrogen bonding with the silanol groups of the silica gel stationary phase.[4] This interaction will significantly retard the compound's movement up the column, lowering its Rf value. The presence of this group is the primary reason for the need for a more polar solvent (like ethyl acetate) in the mobile phase to facilitate elution.
Q3: What is a typical Rf value for this compound, and how do I use it to guide my purification?
A3: While an exact Rf value can vary slightly depending on the specific brand of TLC plates and the precise solvent mixture, a good target Rf for column chromatography is between 0.2 and 0.4.[5] For a structurally related compound, an Rf of 0.2 was observed in a 3:1 hexane/ethyl acetate system.[3] Therefore, it is recommended to start your TLC analysis with this solvent mixture and adjust the ratio as needed.
-
If the Rf is too high (> 0.4), increase the proportion of hexanes.
-
If the Rf is too low (< 0.2), increase the proportion of ethyl acetate.
The ideal solvent system for your column will be slightly less polar than the one that gives the target Rf on a TLC plate. This ensures your compound moves down the column in a controlled manner, allowing for better separation from impurities.
Detailed Experimental Protocol
This section provides a step-by-step guide for the flash column chromatography purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber containing a 3:1 hexanes/ethyl acetate solvent system.
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent ratio until the desired product spot has an Rf between 0.2 and 0.4.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in your chosen starting mobile phase (e.g., 4:1 hexanes/ethyl acetate).
-
Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Allow the silica to settle, ensuring no air bubbles are trapped.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Carefully add a small amount of the mobile phase and allow it to absorb again. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., from 4:1 to 3:1 hexanes/ethyl acetate) to elute your product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Guide
This section addresses potential issues you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Spots on TLC | The solvent system is not optimal. | Systematically vary the ratio of hexanes to ethyl acetate. If separation is still poor, consider a different solvent system (e.g., dichloromethane/methanol). |
| Compound Streaks on the TLC Plate | The compound may be too acidic or basic, or it may be degrading on the silica. | Add a small amount of a modifier to your mobile phase (e.g., 0.5% triethylamine for a basic compound or 0.5% acetic acid for an acidic compound).[6] |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. If the compound still does not elute, a stronger solvent like methanol may be needed in small percentages.[5] |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher ratio of hexanes to ethyl acetate). |
| Broad or Tailing Peaks | The column may be overloaded, or the compound may be interacting too strongly with the silica. | Use less crude material for the amount of silica gel. Adding a small amount of a more polar solvent to the mobile phase can sometimes sharpen peaks.[5] |
| Loss of the Boc Group | The silica gel may be too acidic, or the crude material may contain acidic impurities. | Consider using deactivated silica gel (neutralized with a base like triethylamine) or a different stationary phase like alumina.[5] |
| Compound Decomposition on the Column | Some indole derivatives can be sensitive to the acidic nature of silica gel. | Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If decomposition occurs, use a deactivated stationary phase or consider a different purification method.[5] |
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: A flowchart for troubleshooting the column chromatography purification process.
References
Validation & Comparative
A Comparative Guide to Brominated Indole Building Blocks: The Strategic Advantage of 1-Boc-5-Bromo-3-hydroxymethylindole
Introduction: The Indole Scaffold and the Power of Bromine
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2][3] Its structural resemblance to key biological motifs, like the tryptophan residue, allows indole-containing molecules to interact with a wide range of biological targets, leading to applications as anticancer, antiviral, and anti-inflammatory agents.[4][5]
For drug development professionals, the strategic functionalization of the indole core is paramount for optimizing potency, selectivity, and pharmacokinetic profiles. Halogenated indoles, particularly bromoindoles, serve as exceptionally versatile synthetic intermediates.[6] The carbon-bromine bond is a reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[6][7]
This guide provides an in-depth comparison of various brominated indole building blocks, with a specific focus on 1-Boc-5-Bromo-3-hydroxymethylindole . We will dissect its unique structural features and demonstrate, with supporting experimental frameworks, why this trifunctional building block offers significant strategic advantages for complex synthetic campaigns and library development in modern drug discovery.
Dissecting the Core Building Block: this compound
The synthetic power of this compound stems from the orthogonal reactivity of its three key functional groups. Each component is deliberately placed to offer precise control over subsequent chemical transformations.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
A Tale of Two Indoles: A Comparative Guide to the Reactivity of 1-Boc-5-Bromo-3-hydroxymethylindole and 5-Bromoindole
Introduction: The Indole Nucleus in Modern Synthesis
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The ability to selectively functionalize the indole ring is therefore of paramount importance for drug discovery and development, enabling the fine-tuning of biological activity and physicochemical properties through structure-activity relationship (SAR) studies.[1]
Halogenated indoles, particularly 5-bromoindoles, serve as exceptionally versatile synthetic intermediates. The bromine atom acts as a reliable handle for a host of transformations, most notably palladium-catalyzed cross-coupling reactions, which allow for the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][3]
This guide provides an in-depth, comparative analysis of two critical 5-bromoindole building blocks: the unprotected 5-bromoindole and its multifunctional counterpart, 1-Boc-5-bromo-3-hydroxymethylindole . We will explore how the strategic installation of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and a hydroxymethyl group at the C3 position fundamentally alters the molecule's reactivity profile. This comparison, grounded in mechanistic principles and supported by experimental data, aims to provide researchers with the predictive power to select the optimal substrate and reaction conditions for their synthetic campaigns.
Structural and Electronic Divergence: A First Look
At a glance, the two molecules appear similar, but the substituents at the N1 and C3 positions create profoundly different chemical environments.
Figure 1: Core structures of the two indole derivatives under comparison.
The key points of divergence are:
-
The Indole N-H vs. N-Boc: The unprotected indole possesses an acidic proton on the nitrogen (pKa ≈ 17). This site is a hydrogen bond donor, a nucleophile, and a site for deprotonation, which can complicate many reactions by consuming reagents or coordinating to metal catalysts.[4] The Boc group replaces this acidic proton with a sterically bulky, electron-withdrawing carbamate.[5] This not only passivates the nitrogen but also electronically modifies the entire indole system.
-
The C3-H vs. C3-CH₂OH: In unprotected indole, the C3 position is the most nucleophilic carbon, making it the primary site for electrophilic attack.[6][7] The presence of the hydroxymethyl group in the protected analogue blocks this reactive site and introduces a new functional handle that can be used for subsequent transformations, such as oxidation or etherification.
These fundamental differences dictate distinct reaction pathways and require tailored experimental protocols, as we will explore in the following sections.
Head-to-Head Reactivity Analysis
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Buchwald-Hartwig)
This class of reactions is the most common application for 5-bromoindoles, leveraging the reactivity of the C-Br bond.[8] The critical first step in the catalytic cycle for these reactions is the oxidative addition of the aryl bromide to a palladium(0) complex.[8]
Unprotected 5-Bromoindole:
-
Challenge: The acidic N-H proton is the primary complicating factor. In Suzuki, Heck, and Buchwald-Hartwig reactions, a base is required to facilitate the catalytic cycle (e.g., for transmetalation in the Suzuki reaction).[1][9] The indole N-H will react with the base, consuming at least one equivalent before the desired catalytic turnover can proceed efficiently. Therefore, protocols for unprotected indoles often call for an excess of a strong base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[10]
-
Catalyst Interaction: The indole nitrogen can also act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis.[4] Careful selection of phosphine ligands is crucial to maintain a stable and active catalyst.
-
Versatility: Despite these challenges, numerous robust protocols exist for the cross-coupling of 5-bromoindole, making it a workhorse in synthetic chemistry.[2][3]
This compound:
-
Advantage: The N-Boc group eliminates the issue of the acidic proton. This allows for more precise control over the stoichiometry of the base, often enabling the use of milder bases or exactly 2.0 equivalents for the catalytic cycle. This can improve reproducibility and broaden the tolerance for base-sensitive functional groups elsewhere in the molecule.
-
Electronic Effect: The Boc group is electron-withdrawing, which can slightly decrease the electron density of the indole ring system. This may marginally slow the rate of oxidative addition compared to the unprotected analogue, but in practice, the effect is often negligible and outweighed by the benefits of nitrogen protection.
-
Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is generally tolerant of standard cross-coupling conditions. However, under strongly basic conditions or at high temperatures, it could potentially be deprotonated, though this typically does not interfere with the primary reaction at the C-Br bond.
| Reaction | Substrate | Typical Base (Equivalents) | Key Consideration | Expected Outcome |
| Suzuki-Miyaura | 5-Bromoindole | K₂CO₃ or Cs₂CO₃ (≥3) | N-H deprotonation consumes base. | Good to excellent yields.[1][10] |
| This compound | K₂CO₃ or K₃PO₄ (2-2.5) | No acidic N-H; milder conditions possible. | Good to excellent yields, cleaner reaction profile. | |
| Buchwald-Hartwig | 5-Bromoindole | NaOtBu or K₃PO₄ (≥2) | Potential for catalyst inhibition by indole N.[11] | Moderate to good yields.[11] |
| This compound | NaOtBu or K₃PO₄ (1.5-2) | N-protection prevents catalyst coordination. | Higher and more consistent yields expected. |
Table 1: Comparative overview of typical conditions and outcomes for palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
The indole nucleus is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[12] The site of substitution, however, is dramatically altered by the N-Boc group.
Unprotected 5-Bromoindole:
-
Reactivity: Extremely high. The pyrrole ring is activated by the nitrogen lone pair, making it orders of magnitude more reactive than benzene.[13]
-
Regioselectivity: Electrophilic attack occurs almost exclusively at the C3 position. The resulting cationic intermediate (Wheland intermediate) is stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[12][14] If the C3 position is blocked, substitution may occur at C2.
This compound:
-
Reactivity: Significantly reduced. The carbonyl group of the Boc protectorate is electron-withdrawing, pulling electron density away from the indole ring system via resonance. This deactivates the ring towards electrophilic attack.
-
Regioselectivity: The C3 position is already substituted. The directing influence of the N-Boc group and the deactivation of the pyrrole ring means that electrophilic substitution, if forced, would likely occur on the benzene ring, directed by the bromine and the overall indole system, potentially at the C4 or C6 positions.
Figure 2: A comparative map of the primary reactive sites and transformations for each indole derivative.
C2-Lithiation and Subsequent Functionalization
Directing substitution to the C2 position of an indole is a common synthetic challenge. Here, the N-Boc group provides a distinct advantage.
Unprotected 5-Bromoindole:
-
Treatment with strong organolithium bases (e.g., n-BuLi, t-BuLi) results in initial deprotonation of the acidic N-H.[15] Achieving C2-lithiation requires a second equivalent of base and carefully controlled conditions, often leading to mixtures or poor yields. A common strategy is to first protect the nitrogen with a group other than Boc (e.g., tosyl) before attempting lithiation.[14]
This compound:
-
The N-Boc group is an excellent directing group for C2-lithiation.[14] The carbonyl oxygen of the Boc group is thought to coordinate the lithium cation, directing deprotonation to the adjacent C2 position. Treatment with a strong base like t-BuLi, followed by quenching with an electrophile (e.g., CO₂, aldehydes, alkyl halides), provides a reliable route to 2-substituted indoles. The C5-bromo position is generally unreactive towards lithium-halogen exchange under these conditions, especially at low temperatures.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences in handling these two substrates, we provide representative, self-validating protocols for a Suzuki-Miyaura coupling reaction. The success of each protocol validates the underlying chemical principles discussed.
Protocol 1: Suzuki Coupling of Unprotected 5-Bromoindole
Rationale: This protocol uses an excess of a strong base (3.0 equivalents of K₂CO₃) to compensate for the deprotonation of the acidic N-H proton. A robust catalyst system is chosen to ensure efficient coupling.[1]
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Repeat three times.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the dioxane/water solvent mixture. Sparge the solution with argon for 10 minutes.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of this compound
Rationale: With the N-H proton absent, only a stoichiometric amount of base (2.0 equivalents) is required for the catalytic cycle. This can lead to a cleaner reaction with fewer basic byproducts.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Repeat three times.
-
Add the degassed dioxane/water solvent mixture to the vial.
-
Seal the vial and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
Upon completion, perform an identical aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized experimental workflow for the comparative Suzuki-Miyaura coupling experiment.
Conclusion and Strategic Recommendations
The choice between unprotected 5-bromoindole and this compound is not merely a matter of starting material cost; it is a strategic decision that dictates the entire synthetic route.
Choose Unprotected 5-Bromoindole when:
-
The synthetic target requires a free N-H group.
-
The subsequent steps involve electrophilic substitution at the C3 position.
-
The synthetic route is short and cost is a primary driver.
-
You have well-optimized protocols to handle the challenges of the acidic N-H.
Choose this compound when:
-
The goal is to perform C-N or C-C coupling reactions under milder, more controlled conditions.
-
Subsequent reactions require the directed lithiation and functionalization of the C2 position.
-
The C3 position needs to be blocked to prevent unwanted side reactions.
-
The hydroxymethyl group is intended as a handle for further diversification.
-
The N-H will be protected in a later step anyway; starting with the protected version streamlines the synthesis.
By understanding the fundamental principles that govern the reactivity of each substrate, researchers can harness their unique chemical personalities to design more efficient, robust, and elegant synthetic pathways, accelerating the pace of discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Electrophilic substitution at the indole [quimicaorganica.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 13. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bhu.ac.in [bhu.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to N-Boc Protection in Indole Synthesis: A Comparative Analysis
In the intricate landscape of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, forming the core of countless natural products, pharmaceuticals, and functional materials.[1] However, the inherent reactivity of the indole ring—specifically the acidic N-H proton and the electron-rich C3 position—presents a formidable challenge for synthetic chemists.[2][3] Unchecked, these reactive sites can lead to a cascade of undesired side reactions, compromising yields and stereochemical control. Consequently, the strategic protection of the indole nitrogen is not merely a procedural step but a critical decision that dictates the success of a synthetic route.
Among the pantheon of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly versatile and powerful tool in indole synthesis. Its widespread adoption is not accidental; it stems from a unique combination of stability, predictable reactivity modulation, and mild removal conditions that offer a distinct advantage over many alternatives. This guide provides an in-depth comparison of the Boc protecting group against other common choices, supported by experimental data and protocols to inform strategic decisions in research and development.
The Boc Advantage: Modulating Indole's Intrinsic Reactivity
The primary function of any protecting group is to mask reactivity. The Boc group, however, goes a step further by fundamentally altering the electronic character of the indole ring, enabling synthetic transformations that are otherwise difficult or impossible to achieve.
Taming Electrophilic Substitution
The indole ring is exceptionally reactive towards electrophiles, with substitution strongly favoring the C3 position.[2] This high nucleophilicity can lead to polymerization or undesired side reactions, particularly under acidic conditions. The Boc group, as an electron-withdrawing carbamate, significantly decreases the electron density of the pyrrole moiety.[4] This deactivating effect tempers the indole's reactivity, protecting it from unwanted electrophilic attack and enhancing its stability throughout multi-step syntheses.
Unlocking C2 Functionalization via Directed Lithiation
Perhaps the most significant advantage of N-Boc protection is its role as a powerful directed metalation group (DMG). While unprotected indoles undergo deprotonation at the acidic N-H proton, and N-alkyl indoles often yield mixtures, the N-Boc group reliably directs lithiation to the C2 position.[2][5] The carbonyl oxygen of the Boc group chelates with organolithium reagents (e.g., t-BuLi or s-BuLi), positioning the base for selective proton abstraction at the adjacent C2 carbon.[6] This strategy provides a reliable entry point for introducing a wide array of electrophiles at a site that is traditionally less accessible.[5]
Caption: Directed ortho-metalation (DoM) of N-Boc indole.
Comparative Analysis: Boc vs. Alternative N-Protecting Groups
The choice of a protecting group is contingent on the planned synthetic route. The Boc group's utility is best understood when compared directly with other commonly employed groups like Tosyl (Ts), Benzyl (Bn), and 2-(trimethylsilyl)ethoxymethyl (SEM).
| Feature | Boc (tert-Butoxycarbonyl) | Ts (Tosyl) | Bn (Benzyl) | SEM (2-(trimethylsilyl)ethoxymethyl) |
| Introduction | (Boc)₂O, DMAP or NaH | TsCl, base (e.g., NaH, Pyridine) | BnBr, base (e.g., NaH, K₂CO₃) | SEMCl, base (e.g., NaH) |
| Effect on Reactivity | Strongly electron-withdrawing. Deactivates ring to electrophiles. Directs lithiation to C2.[2] | Strongly electron-withdrawing. Deactivates ring. Also directs lithiation to C2.[7] | Electron-donating. Activates ring towards electrophiles. Does not direct C2 lithiation. | Electronically neutral. Directs lithiation to C2.[6][8] |
| Stability | Stable to base, nucleophiles, hydrogenolysis.[9] | Very stable to acid, oxidation, hydrogenolysis. | Stable to base, acid (moderate). | Stable to bases, nucleophiles. |
| Deprotection | Strong acid (TFA, HCl); mild acid; thermal; various milder methods (e.g., NaOMe).[10][11] | Harsh conditions: Strong reducing agents (Na/NH₃), strong base (KOH fusion), or strong acid (HBr/AcOH). Often difficult.[4] | Catalytic Hydrogenolysis (H₂, Pd/C). Incompatible with reducible groups. | Fluoride ion (TBAF) or acid (TFA).[8][12] |
| Key Advantage | Versatile deprotection options; excellent C2-directing group; broad stability. | High stability for harsh subsequent steps. | Stability to a range of conditions. | Mild deprotection with fluoride. |
| Key Disadvantage | Acid lability can be a limitation for certain substrates. | Very harsh deprotection conditions can limit functional group compatibility. | Cleavage by hydrogenolysis is incompatible with alkenes, alkynes, or other reducible groups. | Can be expensive; potential for silicon migration. |
Experimental Protocols
The following protocols are representative procedures for the application of Boc protection chemistry in indole synthesis.
Protocol 1: N-Boc Protection of Indole
This procedure describes the standard method for protecting the indole nitrogen using di-tert-butyl dicarbonate.
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve indole (1.0 equiv) and DMAP (0.1 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add (Boc)₂O (1.1 equiv) to the solution portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford N-Boc indole as a white solid.
Caption: Standard workflow for Boc protection of indole.
Protocol 2: Selective Deprotection of N-Boc Indole
The ability to selectively remove the Boc group under various conditions is a key advantage. Here, we present a standard strong-acid protocol and a milder basic alternative.[10][13]
Method A: Trifluoroacetic Acid (TFA) Deprotection
-
Dissolve N-Boc indole (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 equiv, or as a 20-50% v/v solution in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected indole.
Method B: Sodium Methoxide (NaOMe) Deprotection[10][13] This method is particularly useful for substrates with other acid-sensitive groups.
-
Dissolve N-Boc indole (1.0 equiv) in anhydrous methanol (MeOH).
-
Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 0.1-0.2 equiv, either as a solid or a solution in MeOH).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the pure indole.
Conclusion
The tert-butoxycarbonyl group offers a superior combination of features for the protection of indoles in complex organic synthesis. Its ability to deactivate the indole ring towards unwanted electrophilic substitution while simultaneously enabling regioselective C2-functionalization via directed lithiation provides an unparalleled level of synthetic control. Coupled with its broad stability and the availability of numerous mild and selective deprotection protocols, the Boc group stands as a highly strategic choice for researchers, scientists, and drug development professionals. Its judicious application can significantly streamline synthetic routes, improve yields, and grant access to novel indole-based architectures that are crucial for advancing medicinal chemistry and materials science.
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Boc-5-Bromo-3-hydroxymethylindole
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic potential. The strategic functionalization of the indole ring allows for the fine-tuning of biological activity. This guide provides an in-depth technical comparison of the biological activities of compounds synthesized from the versatile building block, 1-Boc-5-Bromo-3-hydroxymethylindole . We will explore its potential in generating anticancer, antimicrobial, and neuroprotective agents, comparing them with established alternatives and providing the supporting experimental data and protocols to validate our findings.
The Strategic Advantage of this compound in Synthesis
The choice of this compound as a starting material is predicated on its inherent chemical functionalities which allow for selective and diverse modifications. The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, preventing unwanted side reactions at the indole nitrogen and enabling regioselective functionalization at other positions. The bromine atom at the C5 position is a key handle for introducing a wide array of substituents via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of a vast chemical space and the generation of diverse compound libraries. Finally, the hydroxymethyl group at the C3 position offers a reactive site for oxidation to an aldehyde or conversion to other functional groups, providing another avenue for structural diversification and the introduction of pharmacophoric elements.
Anticancer Activity: A Promising Frontier
Derivatives of the indole nucleus are well-documented for their potent anticancer activities, and the introduction of a bromine atom can enhance this effect. While specific derivatives of this compound are still an emerging area of research, the broader class of 5-bromoindole derivatives has shown significant promise.
Comparison with Indole-3-Carbinol Derivatives
Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives are well-studied anticancer agents.[1][2][3][4][5] They are known to modulate multiple signaling pathways involved in cancer progression.[1][2][3] Compounds derived from 5-bromoindoles often exhibit enhanced potency, potentially due to the halogen's ability to form halogen bonds and improve pharmacokinetic properties.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromoindole Derivatives | A549 (Lung Cancer) | 0.48 ± 0.15 | [6] |
| HepG2 (Liver Cancer) | 13.21 ± 0.30 | [6] | |
| Indole-3-Carbinol/DIM | Various Cancer Cell Lines | 50 - 100 | [1] |
Table 1: Comparative Anticancer Activity (IC50 values) of 5-Bromoindole Derivatives and Indole-3-Carbinol.
The data suggests that specific 5-bromoindole derivatives can achieve significantly lower IC50 values, indicating higher potency compared to the general range reported for Indole-3-Carbinol and its metabolic products.[1][6] This highlights the potential of synthesizing novel and more effective anticancer agents from this compound.
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole alkaloids, both natural and synthetic, have demonstrated significant antibacterial and antifungal properties.[7][8][9][10] The 5-bromoindole scaffold has been incorporated into compounds with potent antimicrobial activity.
Comparison with Natural Indole Alkaloids
A variety of complex indole alkaloids isolated from natural sources exhibit potent antimicrobial effects.[7][8][9] Synthetic derivatives of 5-bromoindole offer the advantage of more straightforward synthesis and the potential for systematic structure-activity relationship (SAR) studies to optimize their efficacy.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Synthetic 5-Bromoindole Derivative | S. aureus (MRSA) | 1 - 2 | [8] |
| Natural Indole Alkaloid (Tulongicin A) | S. aureus (MRSA) | 1 - 2 | [8] |
| Indole-Triazole Conjugate | C. tropicalis | 2 | [10] |
Table 2: Comparative Antimicrobial Activity (MIC values) of a Synthetic 5-Bromoindole Derivative and Natural/Hybrid Indole Compounds.
The data indicates that synthetic 5-bromoindole derivatives can achieve minimum inhibitory concentrations (MICs) comparable to potent natural indole alkaloids against clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[8] This underscores the value of this compound as a starting point for developing new antimicrobial drugs.
Neuroprotective Activity: A Hope for Neurodegenerative Diseases
Neurodegenerative diseases represent a significant unmet medical need. Research into neuroprotective agents has identified carbazole derivatives as a promising class of compounds.[11][12][13][14][15] Given the structural similarity between carbazoles and indoles, it is plausible that derivatives of this compound could also exhibit neuroprotective effects.
Comparison with Carbazole-Based Neuroprotective Agents
Carbazole and its derivatives have shown significant neuroprotective effects in preclinical models by reducing oxidative stress and inhibiting apoptosis.[11][12][14] While direct neuroprotective data for derivatives of our target molecule is limited, the exploration of this activity is a logical and promising research direction. The aminopropyl carbazole derivative P7C3-A20 is a well-characterized neuroprotective agent.[15]
| Compound Class | Neuroprotective Effect | Model System | Reference |
| Carbazole Derivatives (General) | Reduction of oxidative stress, inhibition of apoptosis | Preclinical models of TBI | [11][12] |
| Aminopropyl Carbazole (P7C3-A20) | Proneurogenic and neuroprotective | In vitro and in vivo models | [15] |
| N-substituted Carbazoles | Significant neuroprotective activity at 3-30 µM | Cultured neural stem cells | [14] |
Table 3: Neuroprotective Effects of Carbazole Derivatives.
The established neuroprotective activity of carbazoles provides a strong rationale for synthesizing and evaluating indole-based analogs derived from this compound for similar therapeutic potential.
Experimental Protocols
To ensure the reproducibility and validation of the presented biological activities, detailed step-by-step methodologies for key experiments are provided below.
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution (in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the synthetic utility of the starting material and a simplified signaling pathway relevant to anticancer activity.
Caption: Synthetic pathways from this compound.
Caption: Simplified anticancer mechanism of action for indole derivatives.
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. While direct derivatization and biological evaluation of this specific precursor is an area ripe for further exploration, the existing data on related 5-bromoindole derivatives strongly supports its potential in the development of potent anticancer, antimicrobial, and potentially neuroprotective agents. The provided experimental protocols offer a solid foundation for researchers to validate these activities. The continued investigation into the synthetic transformations of this building block is poised to yield a new generation of therapeutic candidates with improved efficacy and pharmacological profiles.
References
- 1. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer potential of indole-3-carbinol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3‐A20 in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Yield Analysis of Synthetic Routes to 5-Substituted Indoles: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] In particular, functionalization at the C-5 position of the benzene ring is a critical feature in many targeted therapeutics, including the renowned anti-migraine triptans and various agents targeting the central nervous system.[2][3] The efficient and high-yielding synthesis of these 5-substituted scaffolds is therefore a subject of paramount importance for drug discovery and development.
This guide provides a comparative analysis of the most prominent synthetic routes to 5-substituted indoles. We move beyond a simple recitation of methods to offer a field-proven perspective on the causality behind experimental choices, the trustworthiness of various protocols, and a critical evaluation of their respective yields supported by experimental data.
Classical Approaches: Thermal and Acid-Catalyzed Cyclizations
For nearly a century, the synthesis of indoles has been dominated by a handful of powerful, name reactions. While often robust, these classical methods can be limited by harsh reaction conditions, substrate scope, and sometimes, modest yields, particularly with sensitive functional groups.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most widely recognized method for indole synthesis.[4] It involves the acid-catalyzed rearrangement of an arylhydrazone, formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone.[4]
Mechanistic Insight: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an enamine. A critical[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia, ultimately furnishes the aromatic indole ring.[4] The choice of acid catalyst (Brønsted or Lewis) is crucial and can significantly impact the yield by influencing the rate of these key steps.[4]
Yield & Scope Considerations: The Fischer synthesis is quite general, but its success with 5-substituted indoles hinges on the availability of the corresponding p-substituted phenylhydrazine.[2] Yields can be excellent; for instance, the synthesis of a key intermediate for the alkaloid minfiensine proceeded in 89% yield.[6] However, the reaction can be sensitive to steric hindrance and the electronic nature of substituents. An improved synthesis of Sumatriptan, a 5-substituted indole, was achieved via a Fischer cyclization, highlighting its industrial relevance.[3] Protecting the sulfonamide nitrogen in the hydrazine precursor was found to be beneficial for both yield and purification.[3]
Table 1: Reported Yields for 5-Substituted Indoles via Fischer Synthesis
| 5-Substituent | Aldehyde/Ketone Partner | Catalyst/Conditions | Yield (%) | Reference |
| -SO₂N(Me)CO₂Et | 4,4-Diethoxy-N,N-dimethylbutan-1-amine | Polyphosphoric acid | 50% (of protected product) | [3] |
| -H (in precursor to complex indole) | 1,4-Cyclohexanedione monoethyleneacetal | Heat (190 °C) | 89% | [6] |
| Various | Enolizable ketones | N-Boc protection on hydrazine | Good yields | [7] |
The Madelung Synthesis
The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[8] This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessed through other means.[8]
Mechanistic Insight: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group by a strong base. The resulting carbanion then attacks the amide carbonyl intramolecularly to form the five-membered ring.[8]
Yield & Scope Considerations: The traditional Madelung synthesis requires severe conditions (200–400 °C), which limits its applicability to robust substrates.[8] Yields are highly dependent on the substituents; electron-donating groups on the benzene ring generally improve yields, while electron-withdrawing groups decrease them.[8] Modern modifications, however, have made the reaction more versatile. A one-pot, modified Madelung synthesis for 1,2-disubstituted-3-cyanoindoles proceeds in good yields under milder conditions and without transition metals.[9][10] In one study, yields for various 1,2-diaryl-3-tosyl indoles ranged from moderate to high.[9]
The Nenitzescu Indole Synthesis
Specifically for the synthesis of 5-hydroxyindoles, the Nenitzescu reaction is a powerful tool. It involves the condensation of a benzoquinone with a β-aminocrotonic ester.[11][12] This route is foundational for producing precursors to biochemically significant molecules like serotonin and the anti-inflammatory drug indometacin.[11]
Mechanistic Insight: The reaction begins with a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond to form the heterocyclic ring, and subsequent elimination.[11]
Yield & Scope Considerations: While experimentally simple, the Nenitzescu synthesis can suffer from low to moderate yields. The original procedure reported a 46% yield.[13] Polymerization of the starting materials can be a significant side reaction.[11] However, optimization for large-scale synthesis has shown that using a 20-60% excess of the benzoquinone at room temperature can be most effective.[11] Despite often modest yields, it remains the method of choice for many 5-hydroxyindoles due to the ready availability of starting materials.[13]
Modern Methods: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and often, superior yields and regioselectivity.
Palladium-Catalyzed Cross-Coupling and C-H Activation
Palladium catalysis offers several distinct and powerful strategies for constructing the indole core. These methods often build the ring from simpler, more readily available precursors than their classical counterparts.
Key Strategies & Mechanistic Insights:
-
Larock Indole Synthesis: This involves the Pd-catalyzed coupling of an o-iodoaniline with a disubstituted alkyne.[14] The reaction proceeds via a sequence of oxidative addition, carbopalladation, and reductive elimination.
-
C-H Activation/Amination: These advanced methods forge the indole ring by creating a C-N bond through the direct functionalization of a C-H bond, often intramolecularly.[15][16] This represents a highly atom-economical approach.
-
Reductive Cyclization: o-Nitrostyrenes can be converted to indoles using a palladium catalyst and a reducing agent. A modern protocol uses formic acid as a safe and readily available source of carbon monoxide for the reduction, providing good to excellent yields across a diverse range of substrates.[17][18]
Yield & Scope Considerations: Palladium-catalyzed methods are often characterized by high yields and excellent functional group tolerance. In a study on the synthesis of 3-allylated indoles from 2-alkynylanilines, substrates with electron-donating groups at the 5-position (e.g., -Me, -MeO) gave high yields of 81-94%.[19] Conversely, substrates with electron-withdrawing groups (e.g., -Cl, -CF₃) resulted in lower, yet still viable, yields of 31-69%.[19] This predictable electronic effect allows for rational planning of synthetic campaigns.
Table 2: Reported Yields for 5-Substituted Indoles via Palladium-Catalyzed Methods
| Method | 5-Substituent | Reactants | Yield (%) | Reference |
| Domino Reaction | -MeO | 5-Methoxy-2-(phenylethynyl)aniline + Vinylaziridine | 94% | [19] |
| Domino Reaction | -Me | 5-Methyl-2-(phenylethynyl)aniline + Vinylaziridine | 81% | [19] |
| Domino Reaction | -Cl | 5-Chloro-2-(phenylethynyl)aniline + Vinylaziridine | 69% | [19] |
| Domino Reaction | -CO₂Me | Methyl 3-(phenylethynyl)-4-aminobenzoate | 31% | [19] |
| Reductive Cyclization | -Cl | 2-(4-chlorophenyl)-1-nitroprop-1-ene + Phenyl formate | 73% | [18] |
| Reductive Cyclization | -F | 1-Nitro-2-(4-fluorophenyl)prop-1-ene + Phenyl formate | 85% | [18] |
Comparative Analysis and Workflow Visualization
Choosing the optimal synthetic route requires balancing factors such as yield, substrate availability, cost, scale, and functional group compatibility.
// Connections Target -> Fischer [label="Requires p-substituted\nphenylhydrazine"]; Target -> Nenitzescu [label="Is it a\n5-hydroxyindole?"]; Target -> Palladium [label="Requires o-haloaniline\nor o-alkynylaniline"]; Substrate -> {Fischer, Madelung, Nenitzescu, Palladium}; Scale -> {Fischer, Nenitzescu} [label="Classic, often\nscalable"]; Scale -> Palladium [label="Often higher catalyst\ncost at scale"]; Func_Groups -> Palladium [label="High tolerance,\nmild conditions"]; Func_groups -> {Fischer, Madelung} [label="Lower tolerance,\nharsh conditions"];
Fischer -> {Yield, Conditions, Steps}; Madelung -> {Yield, Conditions, Steps}; Nenitzescu -> {Yield, Conditions, Steps}; Palladium -> {Yield, Conditions, Steps};
// Styling {Target, Substrate, Scale, Func_Groups} [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palladium [fillcolor="#34A853", fontcolor="#FFFFFF"]; Nenitzescu [fillcolor="#FBBC05", fontcolor="#202124"]; {Fischer, Madelung} [fillcolor="#EA4335", fontcolor="#FFFFFF"]; {Yield, Conditions, Steps} [fillcolor="#5F6368", fontcolor="#FFFFFF"]; } enddot
Caption: Logical framework for selecting a synthetic route to 5-substituted indoles.
As the data indicates, modern palladium-catalyzed methods frequently offer the highest yields, especially for complex molecules with sensitive functional groups. However, the cost of palladium catalysts and specialized ligands can be a consideration for large-scale synthesis. In these cases, optimizing a classical route like the Fischer or Nenitzescu synthesis may be more economical. The Madelung synthesis, especially with modern modifications, provides a valuable metal-free alternative.
Caption: Comparative workflow of classical vs. modern indole synthesis.
Experimental Protocols
To provide a practical basis for comparison, detailed protocols for two high-yielding syntheses are provided below.
Protocol 1: Fischer Synthesis of 2-Phenylindole (High Yield, Classical)
This protocol is adapted from a standard, reliable procedure.[14]
-
Step 1: Formation of Acetophenone Phenylhydrazone.
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitation and cool the mixture.
-
Collect the crystalline phenylhydrazone by filtration and wash with cold ethanol. The expected yield is 87-91%.
-
-
Step 2: Acid-Catalyzed Cyclization.
-
Create an intimate mixture of the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g, Lewis acid catalyst) in a 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mass will become liquid within 3-4 minutes.
-
Remove the beaker from the bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Break up the cooled solid mass and boil with 600 mL of 95% ethanol.
-
Filter the hot mixture to remove sand and crude product. Decolorize the filtrate with activated carbon (Norit) and filter again.
-
Cool the filtrate to induce crystallization of 2-phenylindole. Collect the product and wash with cold ethanol. The expected total yield is 72-80%.
-
Protocol 2: Larock Synthesis of 2,3-Disubstituted Indoles (High Yield, Modern)
This is a general protocol for the palladium-catalyzed synthesis of indoles.[14]
-
Reaction Setup.
-
In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol%), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
-
Reaction Execution.
-
Heat the mixture at 100 °C for 6-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification.
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
-
Conclusion
The synthesis of 5-substituted indoles is a mature field, yet one that continues to evolve. While classical methods like the Fischer and Nenitzescu syntheses remain indispensable, particularly for large-scale production of specific scaffolds, their limitations in terms of harsh conditions and substrate scope are apparent. Modern palladium-catalyzed reactions have emerged as the premier strategy for accessing diverse and complex 5-substituted indoles with generally higher yields and broader functional group tolerance. The choice of method is not merely a matter of yield, but a strategic decision based on a holistic analysis of the target molecule, available starting materials, project scale, and economic constraints. This guide serves as a framework for making that informed decision, grounding synthetic choices in both mechanistic understanding and empirical performance data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 9. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. revistadechimie.ro [revistadechimie.ro]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Catalysts for the Functionalization of 1-Boc-5-Bromo-3-hydroxymethylindole
Abstract
1-Boc-5-bromo-3-hydroxymethylindole is a pivotal building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of complex therapeutic agents. The strategic functionalization at the C5 position via transition-metal-catalyzed cross-coupling reactions is a critical step in elaborating this core. This guide presents a head-to-head comparison of common palladium-based catalytic systems for the Suzuki-Miyaura coupling of 5-bromoindole derivatives. By analyzing performance data from analogous systems, we provide researchers, scientists, and drug development professionals with actionable insights to guide catalyst selection, optimize reaction conditions, and accelerate discovery pipelines. A detailed, field-proven protocol for a high-performing catalyst system is also provided, alongside mechanistic considerations.
The Synthetic Challenge: Functionalizing a Privileged Scaffold
The indole nucleus is a cornerstone of numerous biologically active compounds. The specific derivative, this compound, presents three key features for synthetic chemists:
-
The N-Boc Group: Protects the indole nitrogen, preventing side reactions and improving solubility in organic solvents.
-
The C3-hydroxymethyl Group: A versatile handle for further derivatization.
-
The C5-bromo Substituent: An ideal anchor for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl fragments.
The primary challenge lies in achieving efficient and clean conversion at the C5-Br bond without compromising the other functional groups. The choice of catalyst is paramount. An ideal catalyst should exhibit high turnover, tolerate various functional groups, operate under mild conditions, and be cost-effective. Palladium-catalyzed cross-coupling reactions are the workhorse for this transformation, but the specific combination of palladium precursor and phosphine ligand dictates the reaction's success.[1] The carbon-bromine bond is weaker than a carbon-chlorine bond, making 5-bromoindoles generally more reactive and amenable to a wider range of standard catalytic systems under milder conditions.[1]
Head-to-Head Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely utilized methods for C-C bond formation.[2][3] While direct comparative data on this compound is sparse in the literature, a comprehensive study on the closely related substrate, 5-bromo-1-ethyl-1H-indazole, provides an excellent proxy for evaluating catalyst performance.[3][4] The electronic properties and steric environment around the C5-Br bond are highly analogous, making this data a reliable guide for catalyst selection.
The screening examined four common palladium catalysts for the coupling with N-Boc-2-pyrroleboronic acid, revealing a clear performance hierarchy.[3]
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of a 5-Bromo-heterocycle. [3]
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality & Field Insights |
| 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 95 | Top Performer. The dppf ligand forms a stable, electron-rich, and bulky complex that excels at both oxidative addition and reductive elimination steps. Its "wide bite angle" is known to promote the difficult reductive elimination step, leading to faster, cleaner reactions.[3] |
| 2 | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | DME | 80 | 4 | 65 | Moderate Performer. Tricyclohexylphosphine (PCy₃) is a very electron-rich but sterically demanding ligand. While effective, it can sometimes lead to slower reaction rates compared to ferrocene-based ligands like dppf for certain substrates.[3] |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 | 4 | 22 | Low Performer. Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst but is often less efficient for challenging substrates. Triphenylphosphine is less electron-donating than dppf or PCy₃, leading to slower oxidative addition. The catalyst can also be prone to decomposition at elevated temperatures.[3] |
| 4 | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | DME | 80 | >4 | Low | Inefficient. Similar to Pd(PPh₃)₄, this Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species, which can be slow and inefficient, leading to poor overall performance in this context.[3] |
Data adapted from the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a strong predictive model for the target substrate.[3][4]
In-Depth Experimental Protocol: Suzuki Coupling with Pd(dppf)Cl₂
This protocol is a self-validating system designed for reliability and reproducibility, based on the optimal conditions identified above.
Objective: To synthesize 1-Boc-5-(aryl)-3-hydroxymethylindole via a Pd(dppf)Cl₂-catalyzed Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (1 - 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Dioxane, anhydrous
-
Water, degassed
Experimental Workflow Diagram:
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous potassium carbonate (2.5 equiv).
-
Causality: Using anhydrous base and an oven-dried flask is critical to minimize water content, which can lead to competitive protodeboronation of the boronic acid, reducing yield.
-
-
Catalyst Addition: In a separate vial, weigh Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%) and add it to the Schlenk flask.
-
Solvent Addition & Degassing: Add anhydrous DME (to make a ~0.1 M solution) and degassed water (10% v/v of DME). Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoindole is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism explains why the Pd(dppf)Cl₂ system is so effective. The cycle involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoindole. This is often the rate-limiting step, and electron-rich ligands like dppf accelerate it.[1]
-
Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments (the indole and the new aryl group) couple and are expelled from the palladium coordination sphere, forming the final C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands like dppf promote this final, product-releasing step.[3]
Concluding Remarks & Alternative Couplings
For the Suzuki-Miyaura coupling of this compound, the Pd(dppf)Cl₂ system stands out as the superior choice, offering high yields under mild conditions and short reaction times.[3] Its reliability stems from the ligand's ability to promote both the initial oxidative addition and the final reductive elimination steps.
While this guide focuses on the Suzuki reaction, researchers should also consider other powerful transformations for which palladium catalysts are essential:
-
Heck Coupling: For forming C-C bonds with alkenes. Catalytic systems like Pd(OAc)₂ with phosphine ligands such as SPhos have shown high efficacy for 5-bromoindoles.[6]
-
Sonogashira Coupling: For introducing alkyne moieties, typically using a dual system of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.[7][8][9]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines, a reaction that often requires specialized biarylphosphine ligands to achieve high efficiency.[10][11][12][13]
The selection of the optimal catalyst will always depend on the specific coupling partners and desired final product. However, by starting with a robust and high-performing system like Pd(dppf)Cl₂ for Suzuki couplings, researchers can significantly increase their probability of success and accelerate the journey from building block to breakthrough discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
The Synthetic Chemist's Crossroads: A Cost-Benefit Analysis of 1-Boc-5-Bromo-3-hydroxymethylindole in Multi-Step Synthesis
A Senior Application Scientist's Guide to Strategic Building Block Selection for Bioactive Indole Synthesis
The indole scaffold remains a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1] The strategic selection of highly functionalized indole building blocks is therefore a critical decision, profoundly impacting the efficiency, cost, and overall success of a multi-step synthesis campaign. This guide provides an in-depth cost-benefit analysis of utilizing 1-Boc-5-bromo-3-hydroxymethylindole , a versatile but potentially costly starting material, in comparison to more fundamental and less expensive alternatives such as 5-bromo-3-formylindole and 5-bromo-3-cyanoindole .
This analysis is framed within the context of a hypothetical multi-step synthesis of a potent inhibitor of the cAMP-response element binding protein (CREB), a validated target in oncology.[2][3][4] By examining the synthetic pathways originating from these three distinct starting materials, we will dissect the trade-offs between the upfront cost of the building block and the subsequent operational costs, including reaction steps, reagent expenses, and potential yield losses.
The Building Blocks: A Head-to-Head Comparison
The choice of starting material dictates the initial synthetic strategy. Here, we evaluate three commercially available 5-bromoindole derivatives, each with a different functional group at the C3 position.
| Feature | This compound | 5-bromo-3-formylindole | 5-bromo-3-cyanoindole |
| Molecular Formula | C₁₄H₁₆BrNO₃ | C₉H₆BrNO | C₉H₆BrN₂ |
| Molecular Weight | 326.19 g/mol | 224.06 g/mol [5] | 221.06 g/mol |
| Typical Cost (per gram) | ~$71.84[6] | ~$4.40 - $16.92[7] | ~$43.60 - $122.40[8] |
| Initial Functional Handle | Protected Hydroxymethyl | Aldehyde | Nitrile |
| Key Synthetic Advantage | Ready for direct coupling or further oxidation/functionalization. Boc protection facilitates N-H reactivity control. | Versatile handle for reductive amination, Wittig reactions, and oxidation to a carboxylic acid. | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |
| Key Synthetic Disadvantage | Higher initial cost. The Boc group may require an additional deprotection step. | The aldehyde can be sensitive to certain reaction conditions and may require protection. | The nitrile group requires harsher conditions for hydrolysis compared to the oxidation of an aldehyde. |
Synthetic Strategies Towards a CREB Inhibitor: A Comparative Workflow
To illustrate the cost-benefit trade-offs, let's consider the synthesis of a simplified analog of a known CREB inhibitor, requiring a C3-substituted carboxamide functionality.
Pathway A: The "Ready-to-Go" Approach with this compound
This pathway leverages the pre-installed hydroxymethyl group. The synthesis would likely proceed via oxidation to the corresponding carboxylic acid, followed by amide coupling.
-
Expertise & Experience: The primary advantage here is the reduced number of steps to reach the key carboxylic acid intermediate. The Boc protecting group provides orthogonal protection of the indole nitrogen, preventing undesired side reactions during oxidation and coupling. However, the higher molecular weight of the starting material means that on a per-gram basis, you are purchasing less of the core indole scaffold. The final deprotection step, if necessary for biological activity, adds another operation to the sequence.
-
Trustworthiness: This route is generally reliable, with well-established oxidation (e.g., PCC, DMP) and amide coupling (e.g., EDC, HOBt) protocols. The major risk is the potential for over-oxidation or side reactions, which can be mitigated with careful control of reaction conditions.
Pathway B: The "Workhorse" Method with 5-bromo-3-formylindole
Starting with the significantly cheaper 5-bromo-3-formylindole, the synthesis requires an initial oxidation step to the carboxylic acid.
-
Expertise & Experience: This is a classic and cost-effective approach. The Vilsmeier-Haack reaction is a common method for introducing the formyl group at the C3 position of indoles, making this starting material readily accessible or preparable in-house.[9] The oxidation of the aldehyde to a carboxylic acid is typically high-yielding and straightforward (e.g., using Pinnick oxidation).
-
Trustworthiness: This pathway is highly robust and scalable. The primary consideration is the potential for the unprotected indole nitrogen to interfere with certain reagents, although for many standard transformations, this is not a significant issue.
Pathway C: The "Robust but Forceful" Route with 5-bromo-3-cyanoindole
This pathway utilizes the nitrile functionality, which requires hydrolysis to the carboxylic acid.
-
Expertise & Experience: The cyano group is a stable and versatile functional handle. However, its hydrolysis to a carboxylic acid typically requires more forcing conditions (e.g., strong acid or base and elevated temperatures) compared to the oxidation of an aldehyde.[10] This can be a limitation if the rest of the molecule is sensitive to such conditions.
-
Trustworthiness: While the hydrolysis is a standard transformation, the harsh conditions can lead to lower yields and the formation of byproducts, necessitating more rigorous purification. The electron-withdrawing nature of the cyano group deactivates the indole ring, which can be advantageous in preventing unwanted side reactions but may also affect the reactivity of other parts of the molecule.[9]
Cost-Benefit Analysis: A Quantitative Perspective
The following table provides a semi-quantitative analysis, assuming a hypothetical 3-step synthesis from the carboxylic acid intermediate to the final product with an average yield of 80% per step.
| Parameter | Pathway A | Pathway B | Pathway C |
| Starting Material Cost (per mole) | High | Low | Moderate |
| Number of Steps to Carboxylic Acid | 1 (Oxidation) | 1 (Oxidation) | 1 (Hydrolysis) |
| Reagent Cost for Initial Step | Moderate (e.g., DMP) | Low (e.g., NaClO₂) | Low (e.g., NaOH) |
| Typical Yield for Initial Step | Good to Excellent | Excellent | Good |
| Potential for Side Reactions | Low to Moderate | Low | Moderate to High |
| Overall Cost-Effectiveness | Moderate | High | Moderate |
Analysis:
For a straightforward synthesis of a C3-carboxamide indole derivative, Pathway B, starting from 5-bromo-3-formylindole, presents the most favorable cost-benefit profile. The significantly lower initial cost of the starting material, combined with a high-yielding and clean oxidation step, makes it the most economically viable option for both research and process development scales.
Pathway A is a strong contender when speed and convenience are paramount, and the budget is less of a concern. The pre-installed functional handle and protected nitrogen can streamline the synthesis and potentially reduce the number of purification steps.
Pathway C is a viable alternative, particularly if the nitrile group is already present from a preceding synthetic step or if the molecule is robust enough to withstand the harsh hydrolysis conditions. However, for a de novo synthesis, the potential for lower yields and more complex purification makes it less attractive than Pathway B.
Experimental Protocols
Protocol 1: Oxidation of this compound (Pathway A)
-
To a stirred solution of this compound (1.0 equiv) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Protocol 2: Pinnick Oxidation of 5-bromo-3-formylindole (Pathway B)
-
Dissolve 5-bromo-3-formylindole (1.0 equiv) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5.0 equiv) as a scavenger.
-
To this solution, add a solution of sodium chlorite (4.0 equiv) and sodium dihydrogen phosphate (4.0 equiv) in water dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3: Hydrolysis of 5-bromo-3-cyanoindole (Pathway C)
-
To a solution of 5-bromo-3-cyanoindole (1.0 equiv) in ethanol, add a 6M aqueous solution of sodium hydroxide (10 equiv).
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Conclusion and Recommendation
The selection of a starting material in a multi-step synthesis is a strategic decision that requires a careful balance of cost, efficiency, and robustness. While the higher upfront cost of This compound may be justifiable for rapid analog synthesis in early-stage discovery, the economic advantages of 5-bromo-3-formylindole make it a more prudent choice for scale-up and process development. Its low cost, coupled with a reliable and high-yielding oxidation to the key carboxylic acid intermediate, provides a solid foundation for an efficient and cost-effective synthetic campaign. Ultimately, the optimal choice will depend on the specific goals of the project, available resources, and the chemical nature of the target molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 5-Bromoindole-3-carboxaldehyde price,buy 5-Bromoindole-3-carboxaldehyde - chemicalbook [chemicalbook.com]
- 8. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-Bromo-3-cyanoindole synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Protected Brominated Indoles in Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the indole scaffold remains a cornerstone of innovation. Its prevalence in blockbuster drugs and bioactive natural products is a testament to its versatile pharmacophoric properties. Among its many derivatives, brominated indoles have emerged as particularly valuable building blocks, offering a handle for intricate molecular architecture through cross-coupling reactions. However, the inherent reactivity of the indole nitrogen often necessitates a strategic intervention: the use of protecting groups.
This guide provides an in-depth, objective comparison of the use of protected brominated indoles in drug discovery. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. We will explore the performance of various protecting groups, present detailed experimental data, and contrast these traditional methods with emerging, more streamlined alternatives.
The Strategic Imperative for Protecting the Indole Nitrogen
The indole N-H proton is acidic and the nitrogen atom is nucleophilic, rendering the indole ring susceptible to a variety of undesired side reactions under many synthetic conditions, particularly those involving strong bases or electrophiles. N-protection serves a dual purpose: it enhances the stability of the indole ring and allows for regioselective functionalization.[1] Electron-withdrawing protecting groups, for instance, decrease the electron density of the indole nucleus, making it more stable to oxidation and less prone to unwanted electrophilic substitution.
A Comparative Analysis of Common Indole Protecting Groups
The selection of an appropriate N-protecting group is a critical decision in any synthetic campaign. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and easily removed under mild conditions that do not compromise the integrity of the final molecule. Below is a comparative analysis of the most commonly employed protecting groups for indoles in the context of drug discovery.
| Protecting Group | Structure | Key Advantages | Key Disadvantages | Relevant Drug Discovery Examples |
| tert-Butoxycarbonyl (Boc) | Boc Anhydride | - Stable to a wide range of nucleophilic and basic conditions. - Generally provides good yields in protection and deprotection steps. - Deprotection under acidic conditions (e.g., TFA) is typically clean and efficient. | - Labile to strong acids, which can limit its use with acid-sensitive functional groups. - Can be unstable under some Suzuki-Miyaura coupling conditions.[2] | Synthesis of tubulin polymerization inhibitors and various kinase inhibitors.[2] |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl | - Robust and stable to a wide variety of conditions including strongly basic, nucleophilic, and mildly acidic environments. - More stable than Boc in many cross-coupling reactions.[2] - Removable with fluoride sources (e.g., TBAF) or strong acid. | - Introduction and removal conditions can be harsher than for Boc. - Can be more expensive than other common protecting groups. | Used in the synthesis of complex indole alkaloids and other natural product-like compounds where robust protection is required.[3] |
| Tosyl (Ts) | TsCl | - Extremely robust and stable to a wide range of acidic, basic, and oxidative/reductive conditions. - Strong electron-withdrawing nature deactivates the indole ring towards unwanted electrophilic substitution. | - Notoriously difficult to remove, often requiring harsh reductive (e.g., Na/NH₃) or basic (e.g., strong alkoxides at high temperatures) conditions. | Employed in syntheses where subsequent reactions require harsh conditions that other protecting groups would not survive. |
| Benzyl (Bn) | BnBr | - Stable to a wide range of non-reductive conditions. - Can be removed under mild, neutral conditions via catalytic hydrogenation (e.g., Pd/C, H₂). | - Not compatible with reactions involving catalytic reduction. - Can be cleaved under strongly acidic conditions. | Utilized in the synthesis of various indole-based pharmaceuticals where hydrogenation is a viable final step. |
Experimental Deep Dive: The Suzuki-Miyaura Coupling of 6-Bromoindole
To provide a practical context for the comparison of protecting group strategies, we will examine the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of C-C bonds. Our model reaction will be the coupling of a 6-bromoindole derivative with phenylboronic acid.
Workflow for Protected Suzuki-Miyaura Coupling
Caption: Workflow for a typical protected Suzuki-Miyaura coupling of a bromoindole.
Representative Experimental Protocol: Boc-Protection of 6-Bromoindole
Objective: To synthesize N-Boc-6-bromoindole as a precursor for cross-coupling reactions.
Materials:
-
6-Bromoindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of 6-bromoindole in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of Boc₂O in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-6-bromoindole.
Rationale: The use of a strong base like NaH ensures complete deprotonation of the indole nitrogen, facilitating a clean and efficient reaction with the electrophilic Boc anhydride. The aqueous workup is designed to remove any remaining base and inorganic byproducts, while the purification by column chromatography ensures the isolation of the pure protected indole, which is crucial for the success of the subsequent cross-coupling step.
Comparative Performance in Suzuki-Miyaura Coupling
| Protecting Group | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 (on a similar substrate) | [4] |
| SEM | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 1 | ~93 (on a similar substrate) | [2] |
| Unprotected | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [5] |
Analysis: The data indicates that both protected and unprotected strategies can yield excellent results in the Suzuki-Miyaura coupling of bromoindoles. The choice of protecting group can influence the optimal catalyst and reaction conditions. Notably, recent advances in ligand design have enabled highly efficient couplings of unprotected indoles, presenting a compelling alternative to the traditional protect-couple-deprotect sequence.
The Rise of Alternative Strategies: Circumventing the Protecting Group
While protecting group chemistry is a powerful tool, the additional steps of protection and deprotection add to the overall synthesis time, reduce the overall yield, and generate more waste, which can be significant drawbacks in a drug development setting, particularly during scale-up.[6] Consequently, there is a growing interest in developing synthetic methodologies that can tolerate the free N-H of indoles.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[7][8] This approach avoids the pre-functionalization of the indole ring with a halogen, instead directly coupling a C-H bond with a suitable partner. While still an evolving field, direct C-H arylation of indoles has been successfully demonstrated, offering a potentially more efficient route to biaryl indole structures.
Flow Chemistry
Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures.[9][10] For indole chemistry, flow reactors can enable reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The precise control over reaction parameters in a flow system can often lead to higher yields and selectivities, and in some cases, can obviate the need for protecting groups.
Comparative Workflow: Protected vs. Unprotected Strategies
Caption: A simplified comparison of protected versus unprotected synthetic routes.
Conclusion and Future Outlook
The use of protected brominated indoles will undoubtedly remain a vital strategy in the drug discovery chemist's toolbox. The robustness and predictability of many protecting group manipulations offer a reliable path to complex molecular targets. However, the tide is turning towards more efficient and sustainable synthetic methodologies. The development of powerful catalytic systems that enable the direct functionalization of unprotected indoles, coupled with the process intensification offered by technologies like flow chemistry, is paving the way for a new era of indole synthesis.
As a senior application scientist, my recommendation is to adopt a pragmatic and data-driven approach. For early-stage discovery and the rapid generation of diverse analogues, the investment in a multi-step protected route may be justified. However, for lead optimization and process development, a thorough investigation into unprotected strategies is not just recommended, but essential. The potential savings in time, resources, and environmental impact are too significant to ignore. The future of indole chemistry in drug discovery will likely be a hybrid model, where the judicious use of protecting groups is balanced with the increasing adoption of more streamlined and innovative synthetic technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Flow Chemistry in Industrial Processes | Kewaunee [kewaunee.in]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-Boc-5-Bromo-3-hydroxymethylindole
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper management of chemical waste is a non-negotiable pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-Boc-5-Bromo-3-hydroxymethylindole, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Molecule
Before handling any disposal procedure, a thorough understanding of the compound's structure and associated hazards is essential. This compound is a multi-functional molecule, and its components dictate the required disposal protocol.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic compound. Such compounds are often subject to stricter disposal regulations because they can be persistent in the environment and may form toxic byproducts upon incomplete combustion.[1][2] Therefore, this is the primary characteristic governing its disposal pathway. Halogenated waste streams must always be segregated from non-halogenated ones.[3][4][5]
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. It is stable under many conditions but is labile to acid.[6][7] This is a crucial consideration for waste segregation; this compound should not be mixed with acidic waste streams, which could trigger an unintended deprotection reaction.
-
Indole Core: While this specific molecule's toxicity profile is not extensively documented, related indole and brominated compounds can cause skin, eye, and respiratory irritation.[8][9] Prudent laboratory practice dictates treating it as a potentially hazardous substance.
Based on these characteristics, the compound must be disposed of as hazardous chemical waste , with specific designation as halogenated organic waste . Under no circumstances should it be discarded in regular trash or flushed down the drain.[10][11]
Mandatory Personal Protective Equipment (PPE)
To mitigate exposure risks during handling and disposal, the following PPE is mandatory. This equipment should be donned before handling the primary container and worn until all waste containers are sealed and the work area is decontaminated.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses | To prevent eye contact and irritation from dust particles or splashes.[12][13] |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent direct skin contact. Gloves should be inspected for integrity before use.[12][13] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[13] |
| Respiratory Protection | Use within a certified chemical fume hood | To prevent inhalation of fine dust particles, especially when handling the solid compound.[12] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures the waste can be processed safely and efficiently by a licensed disposal facility.[14][15] The rationale for this segregation is twofold: safety and compliance. Mixing incompatible waste streams can lead to exothermic reactions or the generation of toxic gases, while regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) mandate specific handling for different waste types.[10]
For this compound, waste must be segregated into two primary streams:
-
Solid Halogenated Waste: For the pure compound, contaminated weighing paper, gloves, and other disposable labware.
-
Liquid Halogenated Waste: For solutions containing the dissolved compound.
Crucially, never mix halogenated waste with non-halogenated waste. This is because disposal methods, particularly incineration, require different conditions and are often priced differently.[4][5]
Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural workflow for managing waste generated from this compound.
-
Preparation: Designate a specific, compatible hazardous waste container for "Solid Halogenated Organic Waste." This should be a robust, sealable container (e.g., a wide-mouth polyethylene jar) that is in good condition.[14]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[5] Fill in all required information, clearly writing the full chemical name: "this compound." Do not use abbreviations.[3]
-
Collection:
-
Carefully place any residual solid this compound into the designated container.
-
Collect all contaminated disposables, such as weighing papers, spatulas, and paper towels used for cleanup, in the same container.
-
Place contaminated gloves into this container upon completion of the task.
-
-
Sealing: Securely close the container lid. It must be kept closed at all times except when actively adding waste.[3][5]
-
Preparation: Designate a compatible container for "Liquid Halogenated Organic Waste." This is typically a glass or chemical-resistant plastic bottle with a screw cap.[15] Ensure the container material is compatible with the solvent used.
-
Labeling: As with solid waste, pre-label the container with a "Hazardous Waste" tag. List "this compound" and the name and approximate percentage of the solvent(s) used (e.g., "Dichloromethane ~99%, this compound ~1%").[4]
-
Collection: Carefully pour or funnel the waste solution into the designated container. Do not overfill; leave at least one inch of headspace to allow for vapor expansion.[14]
-
Sealing: Tightly seal the container cap to prevent leaks or the escape of volatile organic compounds (VOCs).[15]
Waste Container Management and Storage
-
Storage Location: All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that is large enough to hold the contents of the largest container in case of a leak.[10][16]
-
Segregation in Storage: Store halogenated waste separately from other waste categories, particularly acids, bases, and strong oxidizers, to prevent accidental mixing.[14]
-
Container Full: Once a waste container is full (or has been in the SAA for up to one year, even if not full), arrange for its removal.[14] Contact your institution's EHS office or designated waste management provider to schedule a pickup.[12] Do not transport hazardous waste yourself.[11]
Visual Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (Solid): If a small amount of solid material is spilled within a fume hood, ensure your PPE is intact. Carefully sweep up the material, avoiding dust generation, and place it into the "Solid Halogenated Waste" container.[12] Clean the area with a suitable solvent and dispose of the cleaning materials as solid waste.
-
Large Spills: For any large spill of solid or any spill of a liquid solution, evacuate the immediate area.[12] Alert colleagues and notify your laboratory supervisor and institutional EHS/emergency response team immediately. Do not attempt to clean it up yourself unless you are trained and equipped to do so.
Decontamination and Final Steps
Empty containers that held this compound must also be managed as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., the solvent used in the reaction). The rinseate must be collected and disposed of as "Liquid Halogenated Waste."[11] After rinsing, deface the original labels, and the container may be disposed of according to your institution's specific guidelines for empty chemical containers.[11]
By adhering to these scientifically grounded and procedurally detailed steps, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. danielshealth.com [danielshealth.com]
- 11. vumc.org [vumc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
A Researcher's Comprehensive Guide to Safely Handling 1-Boc-5-Bromo-3-hydroxymethylindole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Boc-5-Bromo-3-hydroxymethylindole. As a substituted, brominated indole derivative, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. This document is structured to provide not just procedural steps but also the scientific reasoning behind them, empowering you to work with confidence and safety.
Hazard Assessment: Understanding the Risks
Based on data for analogous compounds such as 3-Bromo-7-methyl-1H-indole, N-BOC protected, it is prudent to assume that this compound may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[2] Therefore, it should be treated as a potentially hazardous substance, and all routes of exposure (inhalation, ingestion, and skin contact) must be minimized.
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Eye Irritation: May cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier between you and potential chemical exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.[1][4] | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are essential. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination.[1][4] For tasks with a higher risk of splash, consider double gloving. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls like a fume hood are insufficient or during spill cleanup. The need for respiratory protection should be determined by a thorough risk assessment.[1] | Prevents inhalation of fine dust or aerosols. |
Safe Handling Protocols: A Step-by-Step Approach
Adherence to established safe handling procedures is paramount. Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Weighing and Preparing Solutions:
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible.[1] Designate a specific area within the fume hood for handling this compound.
-
Aliquotting: Use the smallest amount of the chemical necessary for your experiment to minimize waste and potential exposure.
-
Weighing: To prevent the generation of dust, weigh the solid compound carefully on a tared weigh paper or in a suitable container within the fume hood.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If the dissolution process is exothermic, ensure the vessel is appropriately cooled.
-
Housekeeping: Keep the work area clean and organized to prevent spills.[1]
Storage and Spill Procedures
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
-
Consider storing in a refrigerator designated for chemical storage, especially if the compound is light-sensitive.[2]
Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][5][6]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3][5][6]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3][5]
-
Disposal Plan: Environmental Responsibility
Brominated organic compounds are considered hazardous waste and must be disposed of accordingly.[4] Never pour this chemical or its solutions down the drain.
Disposal Workflow:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
